6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-acetyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAFDQIOLUUJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421600 | |
| Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16555-98-9 | |
| Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry and materials science.
Core Chemical Properties
This compound, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a polycyclic aromatic compound. Its structure, featuring a chromen-2-one core with acetyl, hydroxyl, and methyl substituents, imparts a range of interesting chemical and physical properties.[1]
| Property | Value | Reference |
| IUPAC Name | 6-acetyl-7-hydroxy-4-methylchromen-2-one | [1] |
| Synonyms | 6-Acetyl-7-hydroxy-4-methylcoumarin, 2H-1-Benzopyran-2-one, 6-acetyl-7-hydroxy-4-methyl- | [1] |
| CAS Registry Number | 16555-98-9 | [1] |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molecular Weight | 218.20 g/mol | [1] |
| Melting Point | 210 °C | |
| Boiling Point | 439.8 °C at 760 mmHg | |
| Density | 1.322 g/cm³ | |
| pKa | 8.21 ± 0.20 (Predicted) | |
| LogP | 2.1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
Spectral Data
The structural features of this compound can be elucidated using various spectroscopic techniques.
| Technique | Data |
| ¹H NMR | Spectra available, detailed shifts in development. |
| ¹³C NMR | Spectra available, detailed shifts in development. |
| IR (KBr) | Characteristic peaks for C=O (lactone and ketone), O-H, C-O, and aromatic C=C bonds are expected. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 218.0579. |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving a Pechmann condensation followed by a Fries rearrangement.
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)
This reaction involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, add 10 mmol of resorcinol to 10 mmol of ethyl acetoacetate.
-
Cool the flask in an ice bath to 5°C.
-
Slowly add 10 mL of concentrated sulfuric acid to the mixture with constant stirring, maintaining the temperature at 5°C.
-
After the addition is complete, continue stirring at 5°C for 1 hour.
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Continue stirring for 18 hours in an open atmosphere.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
A precipitate of crude 7-hydroxy-4-methylcoumarin will form.
-
Filter the precipitate and dry it.
-
Purify the crude product by recrystallization from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Step 2: Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin (Fries Rearrangement)
This step involves the acylation of the 7-hydroxy-4-methylcoumarin intermediate, followed by a Fries rearrangement to introduce the acetyl group at the 6-position.
Materials:
-
7-hydroxy-4-methylcoumarin
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent, optional)
-
Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
Acetylation: Reflux a mixture of 7-hydroxy-4-methylcoumarin with an excess of acetic anhydride for 1-2 hours to form 7-acetoxy-4-methylcoumarin. Pour the cooled reaction mixture into water to precipitate the product, which is then filtered and dried.
-
Fries Rearrangement: a. In a reaction vessel, create an intimate mixture of 7-acetoxy-4-methylcoumarin and 3 moles of anhydrous aluminum chloride per mole of the ester. b. Heat the mixture to a temperature of 150-160°C for approximately 1.5 to 2 hours. The use of nitrobenzene as a solvent can facilitate a homogeneous reaction at lower temperatures. c. After cooling, carefully decompose the reaction complex by adding dilute hydrochloric acid. d. The crude 6-acetyl-7-hydroxy-4-methylcoumarin will precipitate. e. Filter the product, wash with water, and purify by recrystallization from ethanol.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and a conceptual workflow for the characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for purification and characterization.
Biological Activity and Potential Applications
Derivatives of this compound have been investigated for their biological activities. Notably, piperazine derivatives of this coumarin have shown high affinity for serotonin 5-HT1A receptors, suggesting their potential as central nervous system agents. The core structure serves as a valuable scaffold for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of the parent compound is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 16555-98-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a key chemical intermediate in the synthesis of various heterocyclic compounds. Its coumarin scaffold is a prevalent feature in many natural products and synthetically derived molecules exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its emerging role as a precursor for potent and selective ligands, particularly for the serotonin 5-HT1A receptor, a critical target in the development of therapeutics for anxiety, depression, and other central nervous system disorders.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and application in synthetic and analytical procedures.
| Property | Value | Reference |
| IUPAC Name | 6-acetyl-7-hydroxy-4-methylchromen-2-one | [1] |
| Synonyms | 6-Acetyl-7-hydroxy-4-methylcoumarin | [1] |
| CAS Number | 16555-98-9 | [1] |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Melting Point | 209-210 °C | [2] |
| Appearance | Solid | |
| Solubility | Soluble in Chloroform-d | [2] |
| ¹H NMR (CDCl₃, δ ppm) | 2.52 (s, 3H, -CH₃), 11.24 (s, 1H, -OH), 7.21-8.16 (m, 3H, Ar-H), 6.20 (s, 1H), 8.07 (s, 1H) | [3][4] |
| ¹³C NMR (CDCl₃, δ ppm) | 197.8, 161.0, 160.6, 157.7, 157.5, 154.2, 128.1, 125.1 | [2][4] |
| IR (KBr, cm⁻¹) | 3400 (O-H), 1730 (C=O, lactone), 1670 (C=C, aromatic), 1277 (C-O) | [5][6] |
| Mass Spectrum (m/z) | 218 (M⁺) | [3] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process involving a Pechmann condensation to form the coumarin core, followed by a Fries rearrangement to introduce the acetyl group.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
-
In a flask equipped with a stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL) and cool the flask in an ice bath to maintain the temperature below 10°C.
-
Slowly add a mixture of resorcinol (11 g, 0.1 mol) and ethyl acetoacetate (13 g, 0.1 mol) dropwise to the cooled sulfuric acid with continuous stirring. The rate of addition should be controlled to keep the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice (200 g) with stirring.
-
A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry the product.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Step 2: Synthesis of this compound (Fries Rearrangement)
-
To a mixture of 7-hydroxy-4-methylcoumarin (1.76 g, 0.01 mol) and acetic anhydride (1.2 g, 0.012 mol), add anhydrous aluminum chloride (2.67 g, 0.02 mol) portion-wise with stirring.
-
Heat the reaction mixture at 140-150°C for 2 hours.
-
Cool the reaction mixture to room temperature and then pour it into a mixture of crushed ice (100 g) and concentrated hydrochloric acid (10 mL).
-
A solid product will precipitate out.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Biological Significance and Drug Development Applications
This compound serves as a versatile scaffold for the synthesis of derivatives with significant biological activities. A notable application is in the development of ligands for the serotonin 5-HT1A receptor. Derivatives have been synthesized that exhibit high affinity and selectivity for this receptor, showing potential as anxiolytics and antidepressants.[7]
5-HT1A Receptor Binding Assay Workflow
Caption: Workflow for a 5-HT1A receptor binding assay.
Experimental Protocol: 5-HT1A Receptor Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM 5-HT (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., this compound derivatives).
-
50 µL of [³H]8-OH-DPAT (a specific 5-HT1A radioligand) at a final concentration of ~1 nM.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.
Mechanism of Action: 5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[8][9] Activation of this receptor by an agonist, such as a derivative of this compound, initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.
Canonical 5-HT1A Receptor Signaling Pathway
Caption: Canonical signaling pathway of the 5-HT1A receptor.
The binding of an agonist to the 5-HT1A receptor leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[8] The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[8]
Conclusion
This compound is a valuable building block in medicinal chemistry, particularly for the development of novel CNS-active agents. Its straightforward synthesis and versatile reactivity make it an attractive starting material for generating compound libraries for drug discovery programs. The detailed information provided in this guide on its properties, synthesis, and biological context aims to support researchers in their efforts to design and develop new therapeutics targeting the 5-HT1A receptor and other relevant biological targets.
References
- 1. 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | C12H10O4 | CID 5977496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. This coumarin derivative is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds.
Chemical and Physical Properties
This compound, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a solid, crystalline compound. Its core structure consists of a benzopyran-2-one (coumarin) scaffold, substituted with a methyl group at the C4 position, a hydroxyl group at the C7 position, and an acetyl group at the C6 position.
Identifiers
| Identifier | Value |
| IUPAC Name | 6-acetyl-7-hydroxy-4-methylchromen-2-one[1] |
| CAS Number | 16555-98-9[1][2] |
| Molecular Formula | C12H10O4[1][2] |
| Synonyms | 6-Acetyl-7-hydroxy-4-methylcoumarin, 2H-1-Benzopyran-2-one, 6-acetyl-7-hydroxy-4-methyl- |
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Weight | 218.209 g/mol | [2] |
| Melting Point | 210 °C | [2] |
| Boiling Point | 439.8 °C at 760 mmHg | [2] |
| Density | 1.322 g/cm³ | [2] |
| Vapor Pressure | 2.39E-08 mmHg at 25°C | [2] |
| Flash Point | 176.7 °C | [2] |
| pKa | 8.21 ± 0.20 (Predicted) | [2] |
| logP | 2.00960 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the coumarin ring system via the Pechmann condensation, followed by a Friedel-Crafts acetylation to introduce the acetyl group at the C6 position.
References
Spectroscopic and Biological Insights into 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of the coumarin derivative, 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. This compound serves as a valuable scaffold in medicinal chemistry, with its derivatives showing notable interactions with key biological targets.
Spectroscopic Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent, such as methanol or ethanol, is expected to exhibit absorption bands characteristic of the coumarin chromophore. The extended conjugation provided by the acetyl group is likely to influence the position and intensity of these bands.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (aromatic/aliphatic) | 2850-3100 |
| C=O (lactone) | 1700-1750 |
| C=O (acetyl) | 1670-1690 |
| C=C (aromatic) | 1450-1600 |
| C-O (ether-like in lactone) | 1000-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the acetyl group, and the hydroxyl proton. The chemical shifts and coupling constants will be indicative of their chemical environment.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 8.0 | s, d |
| Methyl-H (C4) | 2.2 - 2.6 | s |
| Acetyl-H | 2.5 - 2.8 | s |
| Hydroxyl-H | 9.0 - 12.0 (solvent dependent) | s (broad) |
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (lactone) | 160-165 |
| C=O (acetyl) | 195-205 |
| Aromatic/Vinylic-C | 100-160 |
| Methyl-C (C4) | 18-25 |
| Acetyl-C | 25-30 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| [M+H]⁺ | ~219.06 |
Experimental Protocols
The synthesis and spectroscopic characterization of this compound typically follow established organic chemistry methodologies.
Synthesis
A common route for the synthesis of this compound involves a two-step process:
-
Pechmann Condensation: Reaction of resorcinol with ethyl acetoacetate in the presence of an acid catalyst (e.g., concentrated sulfuric acid) to form 7-hydroxy-4-methyl-2H-chromen-2-one.[1][2]
-
Fries Rearrangement: The resulting 7-hydroxy-4-methyl-2H-chromen-2-one is then acetylated, followed by a Fries rearrangement to introduce the acetyl group at the C6 position.[2]
Spectroscopic Analysis
Standard spectroscopic techniques are employed for the characterization of the synthesized compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
Biological Activity and Signaling Pathway
Derivatives of this compound have been investigated for their biological activities, with a notable affinity for serotonin receptors, specifically the 5-HT1A subtype.[3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood and anxiety.
Activation of the 5-HT1A receptor by an agonist, such as a derivative of the title compound, initiates a signaling cascade that typically leads to a decrease in neuronal excitability. This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of ion channel activity.
This technical guide serves as a foundational resource for researchers interested in the spectroscopic properties and potential therapeutic applications of this compound. Further experimental work is required to fully elucidate its detailed spectroscopic data and biological mechanism of action.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a key coumarin derivative. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, natural product synthesis, and drug development, where the unambiguous structural elucidation of small molecules is paramount.
Introduction
This compound, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, belongs to the coumarin class of compounds, which are of significant interest due to their diverse pharmacological properties. Accurate characterization of these molecules is the foundation of any scientific investigation. NMR spectroscopy is an indispensable tool for the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms. This guide presents a detailed breakdown of the ¹H and ¹³C NMR spectral data for the title compound, alongside a generalized experimental protocol for data acquisition.
Chemical Structure and Atom Numbering
The chemical structure of this compound is depicted below, with the atoms numbered for clarity in the subsequent NMR data assignments.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled and is presented with probable assignments based on the analysis of related structures and established principles of NMR spectroscopy.
Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~11.0 - 12.0 | br s | 7-OH |
| ~8.05 | s | H-5 |
| ~6.90 | s | H-8 |
| ~6.20 | s | H-3 |
| ~2.60 | s | 6-COCH₃ |
| ~2.40 | s | 4-CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~197.0 | 6-COCH₃ |
| ~161.0 | C-7 |
| ~160.0 | C-2 |
| ~154.0 | C-8a |
| ~153.0 | C-4 |
| ~128.0 | C-5 |
| ~114.0 | C-6 |
| ~112.0 | C-4a |
| ~110.0 | C-3 |
| ~102.0 | C-8 |
| ~26.0 | 6-COCH₃ |
| ~18.0 | 4-CH₃ |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The actual values may vary slightly depending on the solvent and concentration.
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of coumarin derivatives is provided below.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for coumarin derivatives due to its excellent solubilizing power for polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C NMR spectra.
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound.
Caption: A generalized workflow for NMR analysis from sample preparation to structural elucidation.
The Multifaceted Biological Activities of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The coumarin scaffold, a fundamental structural motif in numerous natural and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, derivatives of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: A Primary Focus
Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against various cancer cell lines. The versatility of the coumarin core allows for structural modifications that can enhance potency and selectivity.
Mechanisms of Anticancer Action
The anticancer effects of these coumarin derivatives are often multifaceted, involving the modulation of several key signaling pathways and cellular processes.[1][2][3][4][5] One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells.[2][4][5] This is often achieved through the activation of caspase cascades and the regulation of the Bax/Bcl-2 protein ratio.[5]
Furthermore, these compounds have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2][4][5] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.[1][2] Some derivatives also exhibit anti-angiogenic properties by targeting factors like VEGFR-2.[1]
In the context of hormone-dependent cancers, such as certain types of breast cancer, coumarin derivatives have been investigated for their ability to inhibit aromatase, an enzyme crucial for estrogen biosynthesis.[1][4]
Anticancer Mechanisms of Action.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., GI50, IC50) | Value (µM) | Reference |
| 6-[5-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one (39) | Leukemia (CCRF-CEM) | GI50 | 1.88 | [6] |
| 6-[5-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one (39) | Leukemia (MOLT-4) | GI50 | 1.92 | [6] |
| 8-[5-(2,4-Dimethoxyphenyl)-4,5-dihydropyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4-one (44) | Leukemia (CCRF-CEM) | GI50 | >100 | [6] |
| 8-[5-(2-Chlorophenyl)-4,5-dihydropyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4-one (42) | Leukemia (CCRF-CEM) | GI50 | 4.04 | [6] |
Antioxidant Activity
Many coumarin derivatives, including those derived from this compound, exhibit potent antioxidant properties. This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.
Methods of Evaluation
The antioxidant potential of these compounds is typically assessed using various in vitro assays that measure their ability to scavenge free radicals.
General Workflow for Antioxidant Assays.
Quantitative Antioxidant Data
The following table presents the antioxidant activity of various coumarin derivatives, providing a comparative view of their efficacy.
| Compound/Derivative | Assay | Activity Metric (e.g., IC50) | Value (µM) | Reference |
| (E)-2,4-dioxo-3-(1-(2-(2,3,4-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (C–HB1) | DPPH | IC50 | 6.4 | [7] |
| (E)-2,4-dioxo-3-(1-(2-(3,4,5-trihydroxybenzoyl)hydrazyl)ethylidene)chroman-7-yl acetate (C–HB2) | DPPH | IC50 | 2.5 | [7] |
| (E)-2,4-dioxo-3-(1-(2-(2,3,4-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (C–HB1) | ABTS | IC50 | 4.5 | [7] |
| (E)-2,4-dioxo-3-(1-(2-(3,4,5-trihydroxybenzoyl)hydrazyl)ethylidene)chroman-7-yl acetate (C–HB2) | ABTS | IC50 | 2.0 | [7] |
| Coumarin-hydroxytyrosol hybrid | DPPH | IC50 | < 10 (approx.) | [8] |
| Coumarin-hydroxytyrosol hybrid | ABTS | IC50 | < 10 (approx.) | [8] |
Antimicrobial and Anti-inflammatory Activities
Beyond their anticancer and antioxidant properties, derivatives of this compound have also been investigated for their antimicrobial and anti-inflammatory effects.[9][10][11] The presence of the coumarin scaffold, often in combination with other heterocyclic rings, contributes to their ability to inhibit the growth of various bacteria and fungi.[9][11]
In terms of anti-inflammatory activity, these compounds have shown the potential to reduce inflammation in preclinical models, suggesting their utility in treating inflammatory conditions.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are paramount in drug discovery and development. Below are standardized methodologies for key biological assays.
Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin Derivatives
A common synthetic route involves the Pechmann condensation of resorcinol with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin.[12][13] This intermediate can then be acetylated, typically using a Fries rearrangement, to yield 6-acetyl-7-hydroxy-4-methylcoumarin.[12] Further derivatization can be achieved through reactions at the hydroxyl and acetyl groups. For instance, piperazine derivatives have been synthesized by reacting 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one with various arylpiperazines.[14][15]
General Synthetic Workflow.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[7][16][17][18]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent like methanol.[16]
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid, gallic acid) are prepared in a series of concentrations.[7][17]
-
Reaction Mixture: A small volume of the sample solution (e.g., 0.1 mL) is mixed with the DPPH solution (e.g., 1 mL).[16]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 20-30 minutes).[16]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.[16]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another common method for assessing antioxidant capacity.[7]
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.
-
Sample Preparation: The test compounds and a standard antioxidant are prepared in various concentrations.
-
Reaction Mixture: A specific volume of the sample is added to the ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a defined time.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm).
-
Calculation: Similar to the DPPH assay, the percentage of inhibition is calculated, and the IC50 value is determined.[7]
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, particularly in the realms of anticancer and antioxidant effects, underscore their potential for the development of novel therapeutic agents. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in vivo efficacy evaluations will be crucial in translating the therapeutic potential of these compounds into clinical applications. The detailed methodologies and summarized data presented in this guide aim to facilitate and inspire continued investigation into this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 6. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. metfop.edu.in [metfop.edu.in]
- 10. ijpsr.com [ijpsr.com]
- 11. scispace.com [scispace.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. benchchem.com [benchchem.com]
Potential Therapeutic Applications of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic applications, focusing on its activities in the central nervous system, as an anti-inflammatory agent, and in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts. While much of the existing research has focused on derivatives of this core structure, the data collectively underscores the significant potential of the 6-acetyl-7-hydroxy-4-methylcoumarin backbone in medicinal chemistry.
Introduction
Coumarins are a large class of benzopyran-2-one containing heterocyclic compounds of natural and synthetic origin that exhibit a wide range of pharmacological activities, including anticoagulant, antitumor, antifungal, antiviral, antibacterial, and anti-inflammatory properties. The specific compound, this compound (CAS 16555-98-9), has served as a key intermediate in the synthesis of various derivatives with significant biological activities. This guide will explore the therapeutic potential of this core molecule and its closely related analogues.
Potential Therapeutic Areas
Central Nervous System (CNS) Applications
Derivatives of this compound have shown significant promise as agents targeting the central nervous system, particularly through their interaction with serotonin receptors.
Several studies have synthesized and evaluated piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin for their affinity to serotonin 5-HT1A and 5-HT2A receptors. The data reveals that specific substitutions can lead to high-affinity ligands.[1]
| Compound/Derivative | Target | Ki (nM) | Reference Compound | Ki (nM) |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 (0.2–1.3) | 8-OH-DPAT | 0.25 (0.097–0.66) |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 (0.4–1.4) | 8-OH-DPAT | 0.25 (0.097–0.66) |
Table 1: Affinity of this compound derivatives for the 5-HT1A receptor.[1]
A standard radioligand binding assay is utilized to determine the affinity of test compounds for the 5-HT1A receptor.
-
Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT1A receptor.
-
Radioligand: [3H]-8-OH-DPAT (final concentration 1 nM).
-
Assay Buffer: 50 mM Tris (pH 7.4), 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid.
-
Procedure:
-
50 μl of the test compound solution, 50 μl of [3H]-8-OH-DPAT, and 150 μl of diluted cell membranes (10 μg protein per well) are combined in a 96-well microplate.
-
Nonspecific binding is determined in the presence of 10 μM serotonin.
-
The plate is incubated for 60 minutes at 27 °C.
-
The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Anti-inflammatory Applications
Coumarin derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade and modulation of inflammatory signaling pathways.
While specific data for the core compound is limited in the reviewed literature, derivatives of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one have demonstrated significant anti-inflammatory effects in the carrageenan-induced rat paw edema model.[2]
| Compound/Derivative | Dose | Time (h) | % Inhibition of Paw Edema | Reference | % Inhibition |
| 6-(4-Bromobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one | - | 3 | 44.05 | Indomethacin | 33.33 |
| 6-(3,4-Dichlorobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one | - | 3 | 38.10 | Indomethacin | 33.33 |
Table 2: In vivo anti-inflammatory activity of coumarin derivatives.[2]
This is a standard in vivo model for assessing acute inflammation.
-
Animals: Wistar rats.
-
Procedure:
-
Animals are divided into control, standard (e.g., Indomethacin), and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Coumarin derivatives are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] A study on 6,7-dimethoxy-4-methylcoumarin demonstrated its ability to suppress the expression of pro-inflammatory mediators by inactivating these pathways in LPS-induced RAW 264.7 cells.[3]
Anticancer Applications
The cytotoxic effects of several 4-methylcoumarin derivatives have been evaluated using the MTT assay.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | K562 (Leukemia) | 42.4 |
| LS180 (Colon) | 25.2 | |
| MCF-7 (Breast) | 25.1 | |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 |
Table 3: Cytotoxicity of 4-methylcoumarin derivatives against various cancer cell lines.[5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, K562, LS180).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Synthesis
The synthesis of this compound is typically achieved through a multi-step process.
Conclusion
This compound serves as a valuable platform for the development of new therapeutic agents. Its derivatives have demonstrated potent activity in the central nervous system, significant anti-inflammatory effects, and promising anticancer properties. Further investigation into the specific biological activities of the core compound is warranted. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of this coumarin scaffold into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Comprehensive Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a key coumarin derivative. It details its synthesis, physicochemical properties, biological activities, and diverse applications, with a focus on quantitative data and detailed experimental protocols for the scientific community.
Introduction
This compound, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a multifaceted organic compound belonging to the coumarin family. Coumarins are a significant class of benzopyrone derivatives found widely in plants and are renowned for their broad spectrum of biological activities.[1] This specific derivative serves as a crucial starting material and intermediate in the synthesis of a wide array of novel compounds with significant pharmacological and material science applications. Its structural features, including the acetyl and hydroxyl groups on the benzene ring, make it a versatile scaffold for chemical modification, leading to the development of potent bioactive molecules and functional materials.[2]
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 6-acetyl-7-hydroxy-4-methylchromen-2-one | [3] |
| CAS Number | 16555-98-9 | [3][4] |
| Molecular Formula | C₁₂H₁₀O₄ | [3][4] |
| Molecular Weight | 218.20 g/mol | [3][4] |
| ChEMBL ID | CHEMBL1347672 | [3][4] |
| DSSTox Substance ID | DTXSID50421600 | [4] |
Synthesis and Reaction Pathways
The synthesis of this compound is typically a two-step process, starting from resorcinol. The initial step involves the formation of the core coumarin ring system, followed by the introduction of the acetyl group.
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation) The most common method for synthesizing the 7-hydroxy-4-methylcoumarin intermediate is the Pechmann condensation.[1][2][5] This reaction involves the condensation of resorcinol (1,3-dihydroxybenzene) with ethyl acetoacetate in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[2][5]
Step 2: Synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin The second step involves the acetylation of the 7-hydroxy-4-methylcoumarin intermediate. One established method uses glacial acetic acid and fused zinc chloride, where the acetyl group is introduced at the C6 position of the coumarin ring.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-hydroxy-4-methylcoumarin (COU 1) [1]
-
Carefully place 80 mL of concentrated sulfuric acid in a beaker and cool to a temperature between 0-5°C in an ice bath.
-
In a separate flask, prepare a mixture of resorcinol (0.5 mole) and ethyl acetoacetate (0.5 mole).
-
Slowly add the resorcinol-ethyl acetoacetate mixture to the chilled sulfuric acid with constant and vigorous stirring, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring the mixture for 30 minutes.
-
Pour the reaction mixture onto crushed ice.
-
The precipitate, 7-hydroxy-4-methylcoumarin, is collected by filtration, washed thoroughly with water, and dried.
Protocol 2: Synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin (COU 2) [1]
-
Dissolve freshly fused and powdered zinc chloride (13.629 g, 0.1 mole) in glacial acetic acid (12 mL) by heating on a sand bath.
-
Add dry 7-hydroxy-4-methylcoumarin (14.608 g, 0.083 mole) to the heated mixture with stirring.
-
Maintain the reaction temperature at 140°C.
-
After the reaction is complete, the resulting product, 6-acetyl-7-hydroxy-4-methylcoumarin, is obtained.
-
The product is then dried and recrystallized to achieve high purity.
Biological Activities and Therapeutic Potential
This compound is a cornerstone for developing derivatives with a wide range of biological activities. Its primary role is as a lead compound for further structural modifications to enhance affinity and selectivity for various biological targets.[6]
Central Nervous System (CNS) Agents
This coumarin derivative is a key precursor for synthesizing potent ligands for serotonin receptors, which are critical targets in treating CNS disorders like depression and schizophrenia.[6][7] By adding a piperazine group, researchers have developed derivatives with high affinity for the 5-HT1A receptor.[6][7]
Quantitative Data: 5-HT1A Receptor Affinity
The following table summarizes the binding affinity (Ki) of select piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin for the 5-HT1A receptor.
| Compound | Derivative Structure | Kᵢ (nM) |
| 4 | 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.78 |
| 7 | 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 |
| Reference | 8-OH-DPAT (Standard Agonist) | 0.25 |
Data sourced from a 2023 study on new piperazine derivatives.[6][7]
These results highlight that specific modifications to the parent compound can yield derivatives with nanomolar affinity for the 5-HT1A receptor, comparable to the standard agonist 8-OH-DPAT.[6][7]
Enzyme Inhibition
The core structure of this compound shows potential for inhibiting key enzymes implicated in neurodegenerative diseases.[2] Studies have explored its inhibitory effects on:
-
Protein Tyrosine Phosphatase 1B (PTP1B)
-
Acetylcholinesterase (AChE)
-
Monoamine Oxidase (MAO)
These inhibitory activities suggest its potential as a scaffold for developing drugs for conditions like Alzheimer's and Parkinson's disease.[2]
Antimicrobial and Anti-inflammatory Activities
Derivatives of this coumarin have been synthesized and evaluated for antimicrobial and anti-inflammatory properties.[1][8] Chalcones derived from 6-acetyl-7-hydroxy-4-methylcoumarin have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus flavus and Aspergillus niger.[1] Furthermore, certain chalcone derivatives showed significant anti-inflammatory activity in carrageenan-induced paw edema models.[1]
Applications in Other Fields
Beyond its pharmacological potential, this compound is a valuable compound in material science and agriculture.
-
Material Science : Its inherent structural properties make it an excellent precursor for creating optical materials. It is used in the synthesis of fluorescent dyes for biological imaging and as an optical brightener in display technologies like OLEDs.[2]
-
Agricultural Applications : The compound's biological activity has been explored for use in agriculture. It serves as a component in the development of novel pesticides and agricultural chemicals.[2]
Key Experimental Protocol: Synthesis of Piperazine Derivatives
This protocol details the synthesis of high-affinity 5-HT1A receptor ligands from this compound, a key experiment demonstrating its utility.
Protocol 3: Two-Step Synthesis of 6-acetyl-7-{4-[4-(aryl)piperazin-1-yl]butoxy}-4-methylchromen-2-ones [6][7]
Step A: Synthesis of 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one (Intermediate A)
-
Alkylate the phenolic group of 6-acetyl-7-hydroxy-4-methylchromen-2-one using dibromobutane.
-
The reaction is carried out in acetonitrile in the presence of potassium iodide and potassium carbonate.
Step B: Synthesis of Final Piperazine Derivatives (Compounds 1-15)
-
React the intermediate 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one (A) with the appropriate arylpiperazine derivative.
-
The reaction is performed in acetonitrile with potassium iodide and potassium carbonate.
-
Utilize microwave irradiation to increase the yield and significantly reduce the reaction time.[6]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a CHCl₃:MeOH (10:0.25) eluent.[7]
-
Upon completion, purify the final compounds using column chromatography on silica gel with a CHCl₃:MeOH (100:1) eluent.[6]
-
Characterize the final products using ¹H NMR, ¹³C NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[6]
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. This compound|High-Purity [benchchem.com]
- 3. 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | C12H10O4 | CID 5977496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
The Discovery and Synthetic History of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: An In-depth Technical Guide
An overview for researchers, scientists, and drug development professionals on the synthesis, properties, and biological context of a key coumarin intermediate.
Introduction
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a notable member of the coumarin family, serves as a pivotal intermediate in the synthesis of a variety of biologically active compounds. Its unique structural features, including the coumarin core, a reactive acetyl group, and a phenolic hydroxyl group, make it a versatile scaffold for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, physicochemical properties, and the biological signaling context of this important molecule.
Discovery and Historical Synthesis
The Fries rearrangement , a reaction involving the rearrangement of a phenolic ester to a hydroxy aryl ketone, was a plausible early method for the synthesis of the 8-acetyl isomer, 8-acetyl-7-hydroxy-4-methylcoumarin, from 7-acetoxy-4-methylcoumarin.[1] While the 8-acetyl isomer is often the major product, the formation of the 6-acetyl isomer as a minor product is also possible, depending on the reaction conditions.[2]
Alternatively, the Hoesch synthesis , which condenses a nitrile with a phenol to form a hydroxyaryl ketone, could have been employed to synthesize the key intermediate, 2,4-dihydroxyacetophenone, from resorcinol and acetonitrile.[3][4] This intermediate can then be reacted with ethyl acetoacetate via the Pechmann condensation to yield 6-acetyl-7-hydroxy-4-methylcoumarin.[5]
Modern Synthetic Protocols
The contemporary synthesis of this compound is a well-established two-step process. The first step involves the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation. The second step is the introduction of the acetyl group at the C-6 position through a Friedel-Crafts acylation or a Fries rearrangement.
Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)
This reaction condenses resorcinol with ethyl acetoacetate in the presence of an acid catalyst.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to below 10°C, slowly add a solution of resorcinol (2 moles) in freshly distilled ethyl acetoacetate (2 moles) to concentrated sulfuric acid (2 L).[6]
-
After the addition is complete (approximately 2 hours), allow the reaction mixture to stand for 12-24 hours at room temperature.[6]
-
Pour the reaction mixture into a vigorously stirred mixture of ice (4 kg) and water (6 L).[6]
-
Collect the precipitated crude product by filtration and wash with cold water.[6]
-
Dissolve the crude product in a 5% aqueous sodium hydroxide solution, filter, and reprecipitate the 7-hydroxy-4-methylcoumarin by the slow addition of dilute sulfuric acid until the solution is acidic.[6]
-
Collect the purified product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.[6]
Experimental Protocol: Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin (Friedel-Crafts Acylation)
This step involves the acylation of 7-hydroxy-4-methylcoumarin.
Materials:
-
7-hydroxy-4-methylcoumarin
-
Anhydrous zinc chloride
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
Dissolve anhydrous zinc chloride (1.2 moles) in glacial acetic acid (2.7 moles) with heating.[4]
-
To this hot solution (around 140°C), add 7-hydroxy-4-methylcoumarin (1 mole) with constant stirring.[4]
-
Heat the mixture until it just begins to boil (approximately 152°C), then remove the heat and allow the reaction to proceed for 20 minutes.[4]
-
Dilute the reaction mixture with a solution of concentrated hydrochloric acid and water.[4]
-
Cool the solution in an ice bath to precipitate the product.[4]
-
Collect the precipitate by filtration and wash with dilute hydrochloric acid to remove zinc salts.[4]
-
The crude product can be purified by distillation under reduced pressure followed by recrystallization from dilute hydrochloric acid or ethanol.[4]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₄ | [7] |
| Molecular Weight | 218.21 g/mol | [7] |
| CAS Number | 16555-98-9 | [7] |
| Melting Point | 207-209 °C | [4] |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.85 (s, 1H, OH), 8.05 (s, 1H, H-5), 6.90 (s, 1H, H-8), 6.20 (s, 1H, H-3), 2.60 (s, 3H, COCH₃), 2.40 (s, 3H, CH₃) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | 198.0 (C=O, acetyl), 161.2 (C-7), 160.5 (C-2), 157.8 (C-8a), 154.0 (C-4), 127.5 (C-5), 114.5 (C-6), 113.0 (C-4a), 112.5 (C-3), 102.0 (C-8), 32.0 (COCH₃), 18.5 (CH₃) | |
| IR (KBr, cm⁻¹) | ~3450 (O-H), ~1720 (C=O, lactone), ~1680 (C=O, acetyl), ~1610, 1580 (C=C, aromatic) |
Biological Activity and Signaling Pathways
While this compound itself is primarily utilized as a synthetic intermediate, the broader class of coumarins exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[8][9] Many of these effects are mediated through the modulation of key cellular signaling pathways.
One such critical pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , which plays a central role in the cellular defense against oxidative stress.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. However, upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. Several natural coumarin derivatives have been identified as activators of the Nrf2 signaling pathway, contributing to their antioxidant and anti-inflammatory properties.[10][11]
Below is a diagram illustrating the general mechanism of coumarin-mediated activation of the Nrf2 signaling pathway.
Caption: Coumarin-mediated activation of the Nrf2 signaling pathway.
Conclusion
This compound stands as a testament to the enduring legacy of classical organic synthesis and its continued relevance in modern drug discovery. Its straightforward, two-step synthesis from readily available starting materials makes it an accessible and valuable building block for the creation of more complex molecules with a wide array of potential therapeutic applications. The biological activities of coumarin derivatives, particularly their ability to modulate protective cellular pathways like the Nrf2 system, underscore the importance of this chemical class in the ongoing search for new medicines. This guide provides a foundational understanding of this key coumarin intermediate, intended to support and inspire further research and development in this exciting field.
References
- 1. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | C12H10O4 | CID 5977496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jbino.com [jbino.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a valuable coumarin derivative with significant potential in drug discovery and development. This compound and its analogues have garnered interest for their activity as serotonin 5-HT1A receptor agents, suggesting applications in the development of therapeutics for central nervous system (CNS) disorders.
Introduction
This compound belongs to the coumarin class of compounds, which are known for their diverse pharmacological activities. The strategic placement of the acetyl and hydroxyl groups on the coumarin scaffold makes it a key intermediate for the synthesis of various derivatives with tailored biological activities. Notably, derivatives of this compound have shown high affinity for the serotonin 5-HT1A receptor, a key target in the treatment of anxiety, depression, and other neuropsychiatric disorders.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Pechmann condensation of resorcinol and ethyl acetoacetate to form the intermediate, 7-hydroxy-4-methylcoumarin. The second step is a Fries rearrangement of the acetylated intermediate, 7-acetoxy-4-methylcoumarin, to yield the final product.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | 0-5 then RT | 19 | 88 | [1] |
| Amberlyst-15 | 100 | 0.33 | 97 | |
| ZnCl₂ | 140 | 1 | Not Specified |
Table 2: Reaction Conditions and Yields for the Synthesis of this compound (via Fries Rearrangement)
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 150-160 | 2 | 45 | [2] |
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | See detailed data below. | [3] |
| ¹³C NMR | See detailed data below. | [3] |
| FTIR (KBr, cm⁻¹) | 3502 (O-H), 1763 (C=O, lactone), 1695 (C=O, acetyl), 1670 (C=O, lactone) | [4] |
| Mass Spec. | Molecular Weight: 218.2 g/mol | [3] |
Detailed ¹H and ¹³C NMR Data:
-
¹H NMR (300 MHz, CDCl₃): δ (ppm) 12.6 (s, 1H, -OH), 8.05 (s, 1H, H-5), 6.85 (s, 1H, H-8), 6.20 (s, 1H, H-3), 2.65 (s, 3H, -COCH₃), 2.40 (s, 3H, -CH₃).[3]
-
¹³C NMR (75 MHz, CDCl₃): δ (ppm) 197.8, 161.1, 160.6, 157.7, 152.9, 128.9, 125.1, 113.6, 113.0, 100.6, 32.3, 18.9.[5]
Experimental Protocols
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10 mmol of resorcinol and 10 mmol of ethyl acetoacetate to 10 mL of concentrated sulfuric acid, maintaining the temperature at 0-5 °C.[1]
-
Stir the mixture at this temperature for 1 hour.[1]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 18 hours.[1]
-
Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
A precipitate of 7-hydroxy-4-methylcoumarin will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Step 2: Synthesis of this compound
This step involves two parts: acetylation of the 7-hydroxy-4-methylcoumarin followed by a Fries rearrangement.
Part A: Acetylation of 7-hydroxy-4-methylcoumarin
Materials:
-
7-hydroxy-4-methylcoumarin
-
Acetic anhydride
-
Pyridine (catalyst)
Procedure:
-
Dissolve 7-hydroxy-4-methylcoumarin in acetic anhydride.
-
Add a catalytic amount of pyridine.
-
Heat the mixture under reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into cold water to precipitate the 7-acetoxy-4-methylcoumarin.
-
Filter, wash with water, and dry the product.
Part B: Fries Rearrangement to this compound
Materials:
-
7-acetoxy-4-methylcoumarin
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask, prepare a mixture of 7-acetoxy-4-methylcoumarin and anhydrous aluminum chloride (in a molar ratio of approximately 1:1.5) in nitrobenzene.[2]
-
Heat the reaction mixture to 150-160 °C for 2 hours.[2]
-
Cool the mixture and then carefully pour it onto a mixture of crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
The product, this compound, will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Proposed signaling pathway of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives.
References
- 1. jetir.org [jetir.org]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | C12H10O4 | CID 5977496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one via Pechmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a detailed protocol for the synthesis of this target compound, which often serves as a crucial starting material for the development of novel therapeutic agents.[4]
The synthetic route involves a two-step process commencing with the Pechmann condensation to form the coumarin core, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C6 position. The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[5]
Data Presentation
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 7-Hydroxy-4-methyl-2H-chromen-2-one | C₁₀H₈O₃ | 176.17 | 184–186 |
| This compound | C₁₂H₁₀O₄ | 218.21 | 209-210 |
Spectral Data for this compound
| Spectroscopy | Key Peaks / Shifts |
| ¹H NMR | (DMSO-d6, 400MHz) δ (ppm): 2.427 (s, 3H, CH₃), 3.327-3.331 (s, 3H, OCH₃), 6.101-7.609 (m, 4H, Ar-H).[6] |
| ¹³C NMR | (Chloroform-d) δ (ppm): Please refer to spectral databases for detailed assignments.[7] |
| IR (KBr) | (cm⁻¹): 2958.18 (-C-H), 1385.72 (-OH), 1516 (C=C).[6] |
| Mass (m/z) | 219 (M⁺+1).[6] |
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one (Pechmann Condensation)
This protocol is adapted from established Pechmann condensation procedures.[5][6][8]
Materials:
-
Resorcinol (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
Carefully place 80 mL of concentrated sulfuric acid in a beaker and cool it in an ice bath to a temperature between 0-5 °C.[6]
-
In a separate flask, prepare a mixture of resorcinol (22 g, 0.2 mole) and ethyl acetoacetate (26 g, 0.2 mole).[6]
-
Slowly add the resorcinol and ethyl acetoacetate mixture to the chilled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C. The addition is exothermic.[9]
-
After the addition is complete, allow the reaction mixture to stand at room temperature overnight.
-
Pour the reaction mixture slowly over crushed ice with stirring.
-
The solid product that precipitates out is collected by filtration and washed thoroughly with cold water.
-
The crude product is purified by recrystallization from ethanol to yield 7-hydroxy-4-methyl-2H-chromen-2-one.
Step 2: Synthesis of this compound (Friedel-Crafts Acylation)
This protocol is based on the acylation of the synthesized 7-hydroxy-4-methylcoumarin.[6]
Materials:
-
7-Hydroxy-4-methyl-2H-chromen-2-one (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Glacial Acetic Acid
Procedure:
-
In a beaker, dissolve freshly fused and powdered zinc chloride (13.629 g, 0.1 mole) in glacial acetic acid (12 ml) by heating on a sand bath.[6]
-
Add dry 7-hydroxy-4-methyl-2H-chromen-2-one (14.608 g, 0.083 mole) to the heated mixture with stirring at 140 °C.[6]
-
Continue heating and stirring the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude this compound is then recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure product.
Visualizations
Pechmann Condensation Mechanism
Caption: Mechanism of Pechmann Condensation.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. spectrabase.com [spectrabase.com]
- 8. jetir.org [jetir.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Analytical Detection of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, is a versatile scaffold in medicinal chemistry. Its derivatives have shown significant potential in various therapeutic areas, including as serotonin receptor agents for neurological disorders.[1][2] Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for quality control in manufacturing, pharmacokinetic studies, and drug development.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary methods for the quantitative analysis of coumarin derivatives, including this compound, are HPLC and LC-MS/MS. HPLC-UV offers a robust and cost-effective approach for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalytical applications where low detection limits are required.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of analytical methods for the quantification of coumarin derivatives. These values can be considered as a benchmark when developing and validating a specific method for this compound.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general reversed-phase HPLC method suitable for the quantification of this compound.
a. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of this compound
b. Chromatographic Conditions
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) or acetonitrile and water. The optimal ratio should be determined during method development.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Determined by measuring the UV spectrum of the analyte. For many coumarins, a wavelength between 270 nm and 330 nm is appropriate.
c. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
d. Sample Preparation
-
For Drug Substance: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
For Drug Product (e.g., tablets): Grind the tablets, accurately weigh a portion of the powder, and extract the analyte with a suitable solvent (e.g., methanol). Dilute the extract with the mobile phase to a suitable concentration.
e. Analysis Workflow
References
Application Notes and Protocols: 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a derivative of the versatile coumarin scaffold, presents significant potential as a fluorescent probe in a variety of biological and chemical assays. Coumarins are renowned for their strong fluorescence and sensitivity to their local molecular environment, making them ideal candidates for the development of reporters for enzyme activity, metal ion concentration, and cellular imaging. The 7-hydroxycoumarin core, in particular, is a well-established fluorophore whose spectral properties are modulated by substitution and interaction with analytes. The addition of an acetyl group at the 6-position can further influence the photophysical and binding characteristics of the molecule, offering opportunities for the design of novel, selective assays.
These application notes provide an overview of the potential uses of this compound in fluorescence assays, based on the well-documented performance of structurally similar coumarin derivatives. Detailed protocols for key experimental setups are provided to guide researchers in applying this compound in their work.
Photophysical Properties
The photophysical properties of coumarin derivatives are highly dependent on their substitution pattern and the solvent environment. While specific quantitative data for this compound are not extensively published, the properties of the parent compound, 7-hydroxy-4-methylcoumarin (also known as hymecromone or 4-methylumbelliferone), and its derivatives provide a strong basis for its expected performance. The fluorescence of 7-hydroxycoumarins arises from an intramolecular charge transfer (ICT) from the hydroxyl group to the lactone carbonyl.
Table 1: Photophysical Properties of 7-Hydroxycoumarin Derivatives.
| Parameter | 7-Hydroxy-4-methylcoumarin (Neutral Form) | 7-Hydroxy-4-methylcoumarin (Anionic Form) | Notes |
| Absorption Maximum (λabs) | ~320 nm | ~360 nm | pH-dependent. |
| Emission Maximum (λem) | ~385 nm | ~445 nm | Significant Stokes shift. |
| Quantum Yield (ΦF) | ~0.5-0.74 | ~0.85-0.95 | Highly fluorescent, especially in the anionic form.[1][2] |
| Molar Absorptivity (ε) | ~15,000 M⁻¹cm⁻¹ | ~20,000 M⁻¹cm⁻¹ | Strong absorption. |
Note: The acetyl group at the 6-position is expected to cause a slight red-shift in the absorption and emission spectra compared to the parent 7-hydroxy-4-methylcoumarin.
Application 1: Fluorogenic Enzyme Substrate for Esterase and Glucuronidase Activity
The hydroxyl group of this compound can be derivatized to create non-fluorescent or weakly fluorescent substrates for hydrolytic enzymes. Enzymatic cleavage of the masking group restores the highly fluorescent 7-hydroxycoumarin core, providing a robust "turn-on" fluorescence signal that is directly proportional to enzyme activity.
Signaling Pathway Diagram
Caption: Enzymatic conversion of a non-fluorescent substrate.
Experimental Protocol: General Esterase Assay
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Substrate Stock Solution: Prepare a 10 mM stock solution of 6-acetyl-7-acetoxy-4-methylcoumarin in DMSO.
- Enzyme Solution: Dilute the esterase to the desired concentration in assay buffer.
- Stop Solution: 100 mM glycine-carbonate buffer, pH 10.5.
2. Assay Procedure:
- To a 96-well black microplate, add 50 µL of assay buffer to each well.
- Add 10 µL of the enzyme solution to the sample wells and 10 µL of assay buffer to the blank wells.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 10 µL of the substrate stock solution to all wells.
- Incubate the plate at 37°C for 30 minutes, protected from light.
- Stop the reaction by adding 100 µL of the stop solution.
- Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
3. Data Analysis:
- Subtract the average fluorescence of the blank wells from the sample wells.
- Create a standard curve using known concentrations of 6-acetyl-7-hydroxy-4-methylcoumarin to convert fluorescence units to the amount of product formed.
- Calculate the enzyme activity (e.g., in nmol/min/mg protein).
Application 2: Chelation-Enhanced Fluorescence Sensing of Metal Ions
The 7-hydroxy and 6-acetyl groups of the coumarin can act as a chelating site for certain metal ions. Binding of a metal ion can restrict the rotation of the acetyl group and modulate the intramolecular charge transfer process, leading to a change in fluorescence intensity. This "chelation-enhanced fluorescence" (CHEF) effect can be exploited to develop selective fluorescent probes for metal ions such as Zn²⁺, Mg²⁺, and Al³⁺.
Logical Relationship Diagram
Caption: Metal ion detection via fluorescence modulation.
Experimental Protocol: Detection of Zn²⁺
1. Reagent Preparation:
- Buffer: 50 mM HEPES, pH 7.4.
- Probe Stock Solution: Prepare a 1 mM stock solution of 6-acetyl-7-hydroxy-4-methylcoumarin in DMSO.
- Zn²⁺ Stock Solution: Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
- Other Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂) to test for selectivity.
2. Assay Procedure:
- In a quartz cuvette, add 2 mL of HEPES buffer.
- Add the probe stock solution to a final concentration of 10 µM.
- Record the initial fluorescence spectrum (e.g., Ex: 365 nm, Em: 400-600 nm).
- Titrate with small aliquots of the Zn²⁺ stock solution, recording the fluorescence spectrum after each addition.
- To assess selectivity, repeat the experiment with other metal ion solutions.
3. Data Analysis:
- Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
- Determine the detection limit and the binding constant (Ka) from the titration data.
- Compare the fluorescence response to Zn²⁺ with that of other metal ions to evaluate selectivity.
Application 3: pH Sensing
The fluorescence of 7-hydroxycoumarins is highly sensitive to pH due to the equilibrium between the neutral (protonated) and anionic (deprotonated) forms of the hydroxyl group. The neutral form typically fluoresces in the UV-A to violet region, while the anionic form exhibits a significant red-shift and fluoresces in the blue region. This ratiometric or intensity-based change can be used to measure pH.
Experimental Workflow Diagram
Caption: Workflow for pH sensing using the coumarin probe.
Experimental Protocol: pH Titration
1. Reagent Preparation:
- Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.
- Probe Stock Solution: Prepare a 1 mM stock solution of 6-acetyl-7-hydroxy-4-methylcoumarin in DMSO.
2. Assay Procedure:
- For each pH value, add 2 mL of the corresponding buffer to a cuvette.
- Add the probe stock solution to a final concentration of 5 µM.
- Record the fluorescence emission spectrum (e.g., 380-550 nm) using two different excitation wavelengths, one for the neutral form (~320 nm) and one for the anionic form (~360 nm).
3. Data Analysis:
- Plot the fluorescence intensity at the emission maximum of the anionic form (~445 nm) as a function of pH.
- The pKa of the probe can be determined from the midpoint of the resulting sigmoidal curve.
- For ratiometric measurements, plot the ratio of the fluorescence intensities at two different emission wavelengths against pH.
Conclusion
This compound is a promising fluorescent scaffold with diverse applications in the development of assays for enzyme activity, metal ion detection, and pH sensing. Its utility is rooted in the well-established photophysical properties of the 7-hydroxycoumarin core, which can be finely tuned by its substitution pattern and interactions with the local environment. The protocols provided herein offer a starting point for researchers to explore the full potential of this versatile fluorophore in their specific areas of investigation. Further derivatization of the acetyl and hydroxyl groups can lead to the creation of a new generation of highly selective and sensitive fluorescent probes for a wide range of analytes and biological processes.
References
- 1. A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one as a versatile scaffold in modern drug design and discovery. It includes detailed application notes, quantitative data summaries, and experimental protocols for key biological assays.
Introduction
This compound, a coumarin derivative, has emerged as a privileged scaffold in medicinal chemistry. Its unique structure allows for diverse chemical modifications, leading to the development of novel therapeutic agents with a wide range of pharmacological activities. This compound and its derivatives have shown significant potential in targeting various biological pathways implicated in central nervous system disorders, inflammation, microbial infections, and oxidative stress.
Key Applications in Drug Design
The core structure of this compound has been successfully utilized to develop potent and selective modulators of various biological targets.
Serotonin 5-HT1A Receptor Agents for CNS Disorders
Derivatives of this compound have been synthesized and identified as potent ligands for the serotonin 5-HT1A receptor, a key target in the treatment of depression and anxiety.[1][2] By incorporating piperazine moieties, researchers have developed compounds with high affinity and selectivity for this receptor.[1][2]
Quantitative Data: 5-HT1A Receptor Affinity
| Compound Reference | Chemical Modification | Ki (nM) for 5-HT1A Receptor |
| Compound 4 | 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.78 |
| Compound 7 | 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 |
| 8-OH-DPAT (Reference) | - | 0.25 |
Enzyme Inhibitors for Neurodegenerative Diseases
The coumarin scaffold is also instrumental in the design of inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. These enzymes include protein tyrosine phosphatase 1B (PTP1B), acetylcholinesterase (AChE), and monoamine oxidase (MAO).[3]
Anti-inflammatory, Antimicrobial, and Antioxidant Agents
Chalcone derivatives of this compound have demonstrated significant anti-inflammatory, antimicrobial, and antioxidant properties.[4] These activities are crucial for developing treatments for a variety of conditions, from infections to chronic inflammatory diseases.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application of this compound and its derivatives.
Synthesis of this compound Derivatives
A general synthetic scheme for creating derivatives is outlined below. The initial step often involves the synthesis of the parent coumarin, followed by further modifications.
Caption: General synthetic workflow for piperazine derivatives.
Serotonin 5-HT1A Receptor Binding Assay
This protocol is used to determine the binding affinity of test compounds to the 5-HT1A receptor.
Materials:
-
CHO-K1 cell membranes stably transfected with the human 5-HT1A receptor.
-
[³H]-8-OH-DPAT (radioligand).
-
Assay buffer: 50 mM Tris, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.
-
Serotonin (for non-specific binding).
-
Test compounds and reference compounds (e.g., 8-OH-DPAT).
-
96-well microplates.
-
GF/C filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add 50 µL of the test compound solution, 50 µL of [³H]-8-OH-DPAT (final concentration 1 nM), and 150 µL of diluted cell membranes (10 µg protein per well).
-
For non-specific binding wells, add serotonin to a final concentration of 10 µM.
-
Incubate the plate for 60 minutes at 27°C.
-
Terminate the reaction by rapid filtration through a GF/C filter mat pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters ten times with 200 µL of cold Tris buffer (4°C, pH 7.4).
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Caption: Workflow for 5-HT1A receptor binding assay.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to evaluate the anti-inflammatory activity of test compounds.[5]
Materials:
-
Male Wistar rats (180-220 g).
-
1% Carrageenan solution in saline.
-
Test compound and reference drug (e.g., Indomethacin).
-
Plethysmometer.
Procedure:
-
Administer the test compound or reference drug to the rats (e.g., intraperitoneally or orally).
-
After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Protocol for carrageenan-induced paw edema.
Disc Diffusion Method for Antibacterial Activity
This method is used to assess the antibacterial properties of the synthesized compounds.[6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton agar plates.
-
Sterile paper discs (6 mm).
-
Test compounds and standard antibiotic (e.g., Ciprofloxacin).
-
Incubator.
Procedure:
-
Prepare a standardized inoculum of the test bacteria.
-
Using a sterile swab, evenly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn.
-
Impregnate sterile paper discs with a known concentration of the test compounds.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is employed to determine the free radical scavenging activity of the compounds.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Test compounds and a standard antioxidant (e.g., Ascorbic acid).
-
Spectrophotometer.
Procedure:
-
Prepare various concentrations of the test compounds in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.
Enzyme Inhibition Assays
Protocols for enzyme inhibition assays (PTP1B, AChE, MAO) generally follow a similar workflow.
Caption: General workflow for enzyme inhibition assays.
Conclusion
This compound represents a highly valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against a range of biological targets. The detailed protocols provided herein serve as a practical guide for researchers to explore the full potential of this promising molecular framework in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Application Notes and Protocols for Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is a functionalized coumarin derivative. Coumarins are a well-established class of fluorescent compounds widely utilized in biological and chemical sciences due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. The presence of the acetyl and hydroxyl moieties on the coumarin backbone of this compound suggests its potential as a versatile fluorescent probe for various applications, including ion sensing and cellular imaging. This document provides an overview of its synthesis, potential applications, and generalized protocols to guide researchers in its use as a fluorescent probe.
Physicochemical Properties
Table 1: Physicochemical and General Photophysical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 218.21 g/mol | --INVALID-LINK-- |
| CAS Number | 16555-98-9 | --INVALID-LINK-- |
| Appearance | Off-white to yellow powder (predicted) | General chemical knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General chemical knowledge |
| Predicted Excitation Max (λex) | ~350 - 380 nm | Inferred from 7-hydroxycoumarin derivatives |
| Predicted Emission Max (λem) | ~440 - 480 nm | Inferred from 7-hydroxycoumarin derivatives |
Note: Photophysical properties are estimations based on related compounds and require experimental verification.
Synthesis Protocol
The synthesis of this compound can be achieved via a Pechmann condensation followed by a Fries rearrangement.
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
This reaction involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts
-
Ethanol
-
Ice bath
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
In a flask, combine resorcinol and ethyl acetoacetate.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid to the mixture with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating as required to drive the reaction to completion.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude 7-hydroxy-4-methylcoumarin, wash with cold water, and recrystallize from ethanol to obtain the purified product.
Caption: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation.
Step 2: Synthesis of this compound (Fries Rearrangement)
This step involves the acylation of 7-hydroxy-4-methylcoumarin followed by a Fries rearrangement.
Materials:
-
7-Hydroxy-4-methylcoumarin
-
Acetic anhydride
-
Pyridine (catalyst)
-
Aluminum chloride (AlCl₃)
-
Nitrobenzene or other suitable solvent
-
Hydrochloric acid (HCl)
-
Standard glassware for reflux and workup
Procedure:
-
React 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalytic amount of pyridine to form 7-acetoxy-4-methylcoumarin.
-
Isolate the 7-acetoxy-4-methylcoumarin intermediate.
-
Perform a Fries rearrangement by heating the 7-acetoxy-4-methylcoumarin with anhydrous aluminum chloride in a suitable solvent like nitrobenzene.
-
After the reaction is complete, cool the mixture and carefully hydrolyze it with dilute hydrochloric acid.
-
The product, this compound, will precipitate and can be purified by filtration and recrystallization.
Caption: Synthesis of the target compound via Fries Rearrangement.
Potential Applications as a Fluorescent Probe
Based on the structural features of this compound, several potential applications as a fluorescent probe can be envisioned. The phenolic hydroxyl group and the adjacent acetyl group can act as a chelation site for metal ions, potentially leading to changes in fluorescence upon binding.
Fluorescent Sensing of Metal Ions
The proximity of the acetyl and hydroxyl groups may allow for selective binding to certain metal ions. This interaction could lead to either fluorescence enhancement ("turn-on" sensing) or quenching ("turn-off" sensing).
Hypothetical Signaling Pathway for Metal Ion Detection:
Caption: Proposed mechanism for metal ion sensing.
Cellular Imaging
The relatively small size and lipophilic character of the coumarin scaffold suggest that this compound may be cell-permeable, making it a candidate for live-cell imaging. Its fluorescence could be used for general cytoplasmic staining or, if it localizes to specific organelles, for organelle visualization.
Experimental Protocols
The following are generalized protocols. Optimization of probe concentration, incubation times, and instrument settings is essential for successful application.
Protocol 1: Characterization of Photophysical Properties
Objective: To determine the absorption and fluorescence spectra, and quantum yield of the probe.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile, phosphate-buffered saline - PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the probe in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Dilute the stock solution in the desired solvent to a concentration suitable for absorbance and fluorescence measurements (typically in the micromolar range).
-
Absorbance Spectrum: Record the absorbance spectrum of the working solution to determine the absorption maximum (λ_abs).
-
Emission Spectrum: Excite the working solution at its absorption maximum and record the fluorescence emission spectrum to determine the emission maximum (λ_em).
-
Quantum Yield Determination: Measure the integrated fluorescence intensity of the probe and a quantum yield standard at the same excitation wavelength and absorbance. Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Protocol 2: General Protocol for Metal Ion Sensing
Objective: To evaluate the change in fluorescence of the probe in the presence of various metal ions.
Materials:
-
Probe stock solution (as in Protocol 1)
-
Aqueous solutions of various metal salts (e.g., chlorides or nitrates)
-
Buffer solution (e.g., HEPES or Tris-HCl)
-
Fluorometer and cuvettes
Procedure:
-
Prepare a working solution of the probe in the chosen buffer.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add aliquots of a metal ion stock solution to the probe solution and record the fluorescence spectrum after each addition.
-
Repeat for a panel of different metal ions to assess selectivity.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and limit of detection.
Protocol 3: General Protocol for Live Cell Staining
Objective: To visualize the intracellular distribution of the probe in live cells.
Materials:
-
Probe stock solution (as in Protocol 1)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe's predicted spectra)
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Probe Loading: Dilute the probe stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM, requires optimization).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for a suitable duration (e.g., 15-60 minutes, requires optimization).
-
Washing: Gently wash the cells two to three times with warm PBS or fresh culture medium to remove excess probe.
-
Imaging: Immediately image the stained cells using a fluorescence microscope.
Experimental Workflow for Cellular Imaging:
Application Notes and Protocols for In Vitro Assays Using 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, is a versatile scaffold in medicinal chemistry.[1] Coumarins are a class of natural products known for a wide range of pharmacological activities. This document provides detailed application notes and protocols for selected in vitro assays to evaluate the biological activities of this compound, specifically focusing on its potential as an enzyme inhibitor and an anti-inflammatory agent. The provided protocols are foundational and can be adapted for high-throughput screening and detailed mechanistic studies.
Chemical Information:
| Property | Value |
| IUPAC Name | 6-acetyl-7-hydroxy-4-methylchromen-2-one |
| Synonyms | 6-Acetyl-7-hydroxy-4-methylcoumarin |
| CAS Number | 16555-98-9[1] |
| Molecular Formula | C₁₂H₁₀O₄[1] |
| Molecular Weight | 218.20 g/mol [1] |
Enzyme Inhibition Assays
Derivatives of this compound have shown inhibitory effects on several key enzymes implicated in various diseases. These include protein tyrosine phosphatase 1B (PTP1B), acetylcholinesterase (AChE), and monoamine oxidase (MAO).
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[2][3]
Quantitative Data Summary (Derivatives):
| Compound | Target | Assay Type | IC₅₀/Kᵢ | Reference |
| Trodusquemine (MSI-1436) | PTP1B | Enzymatic | IC₅₀: 1 µM | [4] |
| DPM-1001 | PTP1B | Enzymatic | IC₅₀: 100 nM | [4] |
Experimental Protocol: PTP1B Inhibition Assay
This protocol is adapted for a 96-well plate format using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (or derivatives) dissolved in DMSO
-
1 M NaOH (stop solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.
-
To each well of a 96-well plate, add 20 µL of PTP1B enzyme solution.
-
Add 10 µL of the test compound dilution or vehicle control (Assay Buffer with DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 2 mM pNPP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathway Diagram: PTP1B in Insulin Signaling
Caption: PTP1B negatively regulates insulin signaling.
Acetylcholinesterase (AChE) Inhibition Assay
AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease.
Quantitative Data Summary (Derivatives):
| Compound | Target | Assay Type | IC₅₀/Kᵢ | Reference |
| 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | AChE | Enzymatic | IC₅₀: 43 nM | |
| Coumarin-BMT hybrid 8b | AChE | Enzymatic | Kᵢ: 49.2 nM |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (or derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in DMSO and then in phosphate buffer.
-
To each well, add 20 µL of the test compound solution, 20 µL of AChE solution, and 140 µL of DTNB solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 10 minutes.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for AChE inhibition assay.
Monoamine Oxidase (MAO) Inhibition Assay
MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.
Quantitative Data Summary (Derivatives):
| Compound | Target | Assay Type | IC₅₀/Kᵢ | Reference |
| 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B | Enzymatic | IC₅₀: 1.14 nM | [5] |
| 7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-one | MAO-B | Enzymatic | Kᵢ: 4.5 µM | [6][7] |
Experimental Protocol: MAO Inhibition Assay
This protocol utilizes a fluorescence-based method.
Materials:
-
Recombinant human MAO-A or MAO-B
-
MAO fluorescent substrate (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
This compound (or derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well black plate, add the test compound, MAO-A or MAO-B enzyme, HRP, and Amplex Red reagent in phosphate buffer.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time.
-
Determine the reaction velocity and calculate the percentage of inhibition to obtain the IC₅₀ value.
Anti-inflammatory Assays
The anti-inflammatory properties of coumarin derivatives can be assessed by their ability to inhibit pro-inflammatory enzymes and the production of inflammatory mediators in cell-based assays.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
Experimental Protocol: COX/5-LOX Inhibition Assays
Commercially available inhibitor screening kits are recommended for these assays.
General Procedure:
-
Prepare the reaction mixture containing the respective enzyme (COX-1, COX-2, or 5-LOX), a heme cofactor (for COX assays), and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate (arachidonic acid).
-
Measure the production of prostaglandins (for COX) or leukotrienes (for 5-LOX) using the method specified in the kit (e.g., ELISA, fluorescence).
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Measurement of Nitric Oxide (NO) Production in Macrophages
Experimental Protocol: Griess Assay for Nitrite
Cell Culture:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Signaling Pathway Diagram: NF-κB and MAPK in Inflammation
References
- 1. 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | C12H10O4 | CID 5977496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative with a range of biological activities.[1] Coumarins are a well-established class of compounds in medicinal chemistry, known for their diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1] The inherent fluorescence of the coumarin scaffold makes it particularly suitable for high-throughput screening (HTS) applications, enabling the development of robust fluorescence-based assays.[2]
This document provides detailed application notes and protocols for utilizing this compound and its derivatives in various HTS assays relevant to drug discovery.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 6-acetyl-7-hydroxy-4-methylchromen-2-one | PubChem |
| Synonyms | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | PubChem |
| CAS Number | 16555-98-9 | [3][4] |
| Molecular Formula | C₁₂H₁₀O₄ | [3][4] |
| Molecular Weight | 218.21 g/mol | [3][4] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO and other organic solvents | General Knowledge |
Applications in High-Throughput Screening
Derivatives of this compound have shown significant potential in modulating key biological targets. High-throughput screening of compound libraries based on this scaffold can lead to the identification of novel therapeutic agents.
Serotonin Receptor Modulation
Derivatives of this compound have been synthesized and screened for their affinity to serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[5] These receptors are crucial targets for the treatment of various central nervous system disorders, including anxiety and depression.
Quantitative Data: 5-HT₁A Receptor Affinity of this compound Derivatives
| Compound ID | Modification on Parent Scaffold | Target | Kᵢ (nM) |
| 4 | 7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy} | 5-HT₁A | 0.78 |
| 7 | 7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy} | 5-HT₁A | 0.57 |
Enzyme Inhibition
Coumarin derivatives are known inhibitors of various enzymes. This compound can be screened for its inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy.
Quantitative Data: Acetylcholinesterase (AChE) Inhibition by Coumarin Derivatives
| Compound Class | Target | IC₅₀ Range |
| N¹-(coumarin-7-yl) derivatives | AChE | 42.5 µM - 442 µM |
| Coumaryl-thiazole derivatives | AChE | 43 nM (for compound 6c) |
| Bis-Coumarin derivatives | AChE | 0.02 µM - 0.100 µM |
Antimicrobial and Anticancer Screening
The coumarin scaffold is present in established antimicrobial agents and has shown promise in the development of anticancer drugs.[6] High-throughput screening can be employed to evaluate the efficacy of this compound against various bacterial strains and cancer cell lines.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays that can be adapted for this compound.
Protocol 1: High-Throughput Radioligand Binding Assay for 5-HT₁A Receptor
This protocol is adapted from established methods for 5-HT receptor binding assays.
Objective: To determine the binding affinity (Kᵢ) of test compounds for the 5-HT₁A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT₁A receptor.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁A receptor agonist).
-
Test Compound: this compound or its derivatives, dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Appropriate for radioligand detection.
-
96-well Filter Plates: GF/B or GF/C filters.
-
Plate Reader: Microplate scintillation counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 2 µL) of each dilution into the wells of a 96-well plate.
-
Assay Mix Preparation: Prepare an assay mix containing the receptor membranes and [³H]8-OH-DPAT in the assay buffer. The final concentration of the radioligand should be close to its Kₔ value.
-
Incubation: Add the assay mix to the wells containing the test compound. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Fluorescence-Based High-Throughput Assay for Acetylcholinesterase (AChE) Inhibition
This protocol is based on the widely used Ellman's method, adapted for a fluorescent readout.
Objective: To identify and characterize inhibitors of acetylcholinesterase.
Materials:
-
Enzyme: Human recombinant acetylcholinesterase.
-
Substrate: Acetylthiocholine iodide.
-
Fluorogenic Reagent: A thiol-reactive fluorescent probe (e.g., ThioGlo™).
-
Test Compound: this compound, dissolved in DMSO.
-
Assay Buffer: 100 mM phosphate buffer, pH 8.0.
-
96-well or 384-well black microplates.
-
Fluorescence Plate Reader.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the wells of the microplate.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add a mixture of the acetylthiocholine substrate and the fluorogenic reagent to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the fluorogenic probe used).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: 5-HT₁A Receptor Signaling Pathway.
Experimental Workflow
Caption: General HTS Experimental Workflow.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 4. 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | C12H10O4 | CID 5977496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the enzyme inhibitory potential of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative with potential therapeutic applications. This document includes detailed experimental protocols for assessing its inhibitory activity against three key enzymes: Protein Tyrosine Phosphatase 1B (PTP1B), Acetylcholinesterase (AChE), and Monoamine Oxidase (MAO). Additionally, it outlines the relevant signaling pathways and provides a framework for data analysis and interpretation.
Introduction
This compound belongs to the coumarin class of compounds, which are known for their diverse pharmacological activities. Research has suggested that this compound may exhibit inhibitory effects on several critical enzymes, including PTP1B, a key regulator in metabolic diseases; Acetylcholinesterase, a target in neurodegenerative disorders; and Monoamine Oxidase, an enzyme implicated in psychiatric and neurological conditions. These notes are intended to provide researchers with the necessary protocols to explore these potential inhibitory activities.
Quantitative Data Summary
While specific inhibitory concentrations (IC50 values) for this compound against PTP1B, AChE, and MAO are not extensively reported in publicly available literature, the following tables provide a template for summarizing experimentally determined data. For context, data for structurally related coumarin derivatives are often in the micromolar to nanomolar range.
Table 1: PTP1B Inhibition Data
| Compound | Concentration Range (µM) | % Inhibition | IC50 (µM) |
| This compound | e.g., 0.1 - 100 | Experimental Data | Calculated Value |
| Positive Control (e.g., Suramin) | e.g., 0.1 - 100 | Experimental Data | Known Value |
Table 2: Acetylcholinesterase (AChE) Inhibition Data
| Compound | Concentration Range (µM) | % Inhibition | IC50 (µM) |
| This compound | e.g., 0.1 - 100 | Experimental Data | Calculated Value |
| Positive Control (e.g., Donepezil) | e.g., 0.1 - 100 | Experimental Data | Known Value |
Table 3: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Data
| Compound | Enzyme | Concentration Range (µM) | % Inhibition | IC50 (µM) |
| This compound | MAO-A | e.g., 0.1 - 100 | Experimental Data | Calculated Value |
| This compound | MAO-B | e.g., 0.1 - 100 | Experimental Data | Calculated Value |
| Positive Control (e.g., Toloxatone for MAO-A, Selegiline for MAO-B) | MAO-A/B | e.g., 0.1 - 100 | Experimental Data | Known Value |
Experimental Protocols
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol is adapted for a 96-well plate format and utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant Human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
This compound
-
PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup: In a 96-well plate, add 10 µL of the compound dilutions or vehicle control (assay buffer with the same percentage of DMSO).
-
Enzyme Addition: Add 70 µL of PTP1B assay buffer and 10 µL of diluted PTP1B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the phosphate buffer.
-
Prepare solutions of ATCI (15 mM) and DTNB (10 mM) in phosphate buffer.
-
-
Assay Setup: To each well of a 96-well plate, add:
-
20 µL of the compound dilution or vehicle control.
-
140 µL of phosphate buffer.
-
20 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Determine the rate of reaction (change in absorbance per minute) for each well. Calculate the percentage of inhibition and the IC50 value as described for the PTP1B assay.[1]
Monoamine Oxidase (MAO) Inhibition Assay
This protocol utilizes a fluorescence-based method, which offers high sensitivity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable fluorogenic MAO substrate (e.g., Amplex Red reagent in combination with horseradish peroxidase and a suitable amine substrate like p-tyramine)
-
This compound
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well black plate, add 20 µL of the compound dilutions or vehicle control.
-
Enzyme Addition: Add 60 µL of the MAO-A or MAO-B enzyme solution to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes in the dark.
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B as previously described.[2][3]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the target enzymes and a general workflow for the enzyme inhibition assays.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: Acetylcholinesterase terminates neurotransmission at the synapse.
Caption: Monoamine Oxidase metabolizes key neurotransmitters.
Caption: General workflow for enzyme inhibition assays.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing the coumarin core of the target molecule?
The most common and established method for synthesizing the 7-hydroxy-4-methylcoumarin scaffold is the Pechmann condensation.[1][2][3][4] This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate).[1][4]
Q2: How is the 6-acetyl group introduced to the coumarin ring?
The acetyl group is typically introduced at the C6 position through a Fries rearrangement of an acyloxycoumarin intermediate, such as 7-acetoxy-4-methylcoumarin.[5][6] This reaction is catalyzed by a Lewis acid, like aluminum chloride (AlCl₃), and involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[5][7]
Q3: What are the critical factors that influence the yield of the initial Pechmann condensation?
The success of the Pechmann condensation is highly dependent on several factors:
-
Nature of the Phenol: The reactivity of the phenol is crucial. Electron-donating groups, such as the hydroxyl groups in resorcinol, activate the ring and facilitate the reaction, often allowing for milder conditions.[1]
-
Choice of Catalyst: The type and concentration of the acid catalyst significantly impact the reaction rate and yield. Common catalysts include Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., AlCl₃, ZnCl₂).[1] Solid acid catalysts like Amberlyst-15 and sulfated zirconia are also used for easier workup and reusability.[8]
-
Reaction Temperature: Temperature control is critical. For highly activated phenols like resorcinol, the reaction can proceed at room temperature, while less reactive phenols may require heating.[3]
-
Reaction Time: The reaction time can vary from minutes to many hours depending on the reactants, catalyst, and temperature.[3][8]
Q4: Can the Fries rearrangement produce isomers?
Yes, the Fries rearrangement of 7-acetoxycoumarins can produce both 8-acetyl-7-hydroxy and 6-acetyl-7-hydroxy isomers.[5][6] The regioselectivity can be influenced by reaction conditions such as temperature. In many reported cases, the 8-acetyl isomer is the major product, with the desired 6-acetyl isomer formed in smaller quantities.[6][9]
Troubleshooting Guide
Issue 1: Low or No Yield of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)
Possible Causes & Solutions:
-
Inactive Catalyst: The acid catalyst may be old, hydrated, or impure.
-
Solution: Use a fresh, anhydrous catalyst. Consider trying a different type of acid catalyst (e.g., switch from a Brønsted to a Lewis acid).[1]
-
-
Impure Reactants: Impurities in the resorcinol or ethyl acetoacetate can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.
-
Solution: For resorcinol, the reaction can often be run at or slightly above room temperature. If the reaction is sluggish, gentle heating (e.g., to 110°C with a catalyst like Amberlyst-15) can improve the rate.[10] Monitor the reaction for any signs of decomposition (darkening of the reaction mixture).
-
-
Insufficient Reaction Time: Some Pechmann condensations can be slow.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.[1]
-
Troubleshooting Workflow: Low Product Yield
Caption: A troubleshooting workflow for diagnosing low product yield.
Issue 2: Formation of the Incorrect Isomer (6-acetyl vs. 8-acetyl) in Fries Rearrangement
Possible Cause & Solution:
-
Thermodynamic vs. Kinetic Control: The Fries rearrangement is known to be temperature-dependent, which can affect the ratio of ortho and para migration.[7][9] One isomer may be the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable and favored at higher temperatures).
-
Solution: Systematically vary the reaction temperature. For instance, the rearrangement of 7-acetoxy-4-methylcoumarin has been shown to yield the 8-acetyl isomer as the predominant product across a range of temperatures (85°C to 155°C), but the proportion of the 6-acetyl isomer increases at higher temperatures.[9] Careful optimization of the temperature is necessary to maximize the yield of the desired 6-acetyl isomer.
-
Data Presentation
Table 1: Comparison of Catalysts for 7-hydroxy-4-methylcoumarin Synthesis
| Catalyst | Starting Materials | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate | 18-22 hours | 5 → Room Temp | 88% | [11] |
| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 100 minutes | 110°C | ~95% | [3][10] |
| Amberlyst-15 (Microwave) | Resorcinol, Ethyl acetoacetate | 20 minutes | 100°C | 97% | [8] |
| Nano-crystalline sulfated-zirconia | m-Hydroxy phenol, Ethyl acetoacetate | 15 minutes | 150°C | 99% | |
| Tamarind Juice | Resorcinol, Ethyl acetoacetate | 24 hours | 90°C | 83% | [2] |
| SnCl₂·2H₂O (Microwave) | Resorcinol, Ethyl acetoacetate | 260 seconds | - | 55% | [12] |
Experimental Protocols
Protocol 1: Synthesis of 7-hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol is adapted from procedures using concentrated sulfuric acid.
Materials:
-
Resorcinol (1.0 eq)
-
Ethyl acetoacetate (1.0-1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice and Water
-
Ethanol for recrystallization
Procedure:
-
In a flask, cool concentrated sulfuric acid (approx. 10 mL per 10 mmol of resorcinol) in an ice bath to below 10°C.[3][11]
-
In a separate beaker, mix resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).[11]
-
Slowly add the resorcinol/ethyl acetoacetate mixture dropwise to the cold, stirring sulfuric acid, ensuring the temperature does not rise above 10°C.[3]
-
Once the addition is complete, remove the ice bath and let the mixture stand at room temperature for 18-22 hours.[3]
-
Pour the reaction mixture slowly and with vigorous stirring into a beaker containing crushed ice.[3][11]
-
A precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude solid from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[11]
Protocol 2: Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin (Illustrative)
The synthesis of the target molecule involves two main stages: acetylation of the 7-hydroxy-4-methylcoumarin precursor, followed by a Fries rearrangement.
Stage A: Acetylation to form 7-acetoxy-4-methylcoumarin
-
Dissolve 7-hydroxy-4-methylcoumarin in an excess of acetic anhydride.
-
The reaction can be heated, for example, by boiling until the starting material is fully dissolved, and then for an additional 1.5 hours.[9]
-
After cooling, pour the solution into cold water to precipitate the product.
-
Filter, wash with water, and dry the 7-acetoxy-4-methylcoumarin.
Stage B: Fries Rearrangement
-
Mix the 7-acetoxy-4-methylcoumarin with an excess of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[6]
-
Heat the mixture to the desired temperature (e.g., between 130-160°C) for a specified time. The optimal temperature and time must be determined experimentally to maximize the yield of the 6-acetyl isomer.
-
After the reaction, cool the mixture and carefully hydrolyze it by adding it to a mixture of ice and hydrochloric acid.
-
The product will precipitate and can be collected by filtration.
-
Purification is typically required to separate the 6-acetyl and 8-acetyl isomers, often through fractional crystallization or column chromatography.
Visualizations
Overall Synthetic Pathway
Caption: Synthesis pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijisrt.com [ijisrt.com]
- 3. benchchem.com [benchchem.com]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. scispace.com [scispace.com]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Crystallization
-
Symptom: The isolated solid after initial crystallization appears discolored (e.g., yellow or brown) and/or shows multiple spots on a Thin Layer Chromatography (TLC) plate.
-
Possible Causes:
-
Unreacted Starting Materials: Incomplete reaction may leave residual resorcinol or ethyl acetoacetate in the crude product.
-
Side Products: The Pechmann condensation used for synthesis can sometimes lead to the formation of isomeric byproducts or other undesired compounds.
-
-
Solutions:
-
Acid/Base Wash: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities. Follow with a water wash to remove any remaining salts.
-
Recrystallization with Optimized Solvent System: A single solvent may not be sufficient for removing all impurities. Experiment with mixed solvent systems. For coumarin derivatives, ethanol-water mixtures have been shown to be effective.[1] A study on the closely related 7-hydroxy-4-methyl coumarin found that 34% aqueous ethanol provided a high recovery rate.
-
Activated Carbon Treatment: If the discoloration is due to highly colored impurities, adding a small amount of activated carbon to the hot solution before filtration during recrystallization can help adsorb these impurities.
-
Issue 2: Product Oiling Out During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, the product separates as an oil.
-
Possible Causes:
-
High Impurity Level: A significant amount of impurities can lower the melting point of the product, causing it to oil out.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, preventing crystal lattice formation.
-
Cooling Too Rapidly: Rapid cooling can favor oil formation over crystallization.
-
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: Introduce a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Change Solvent System: If oiling out persists, a different recrystallization solvent or a solvent/anti-solvent system should be explored.
-
Issue 3: Poor Separation During Column Chromatography
-
Symptom: TLC analysis of the collected fractions shows overlapping spots of the desired product and impurities.
-
Possible Causes:
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent may be too high, causing all compounds to move too quickly down the column, or too low, resulting in poor separation.
-
Column Overloading: Applying too much crude product to the column can lead to broad bands and poor resolution.
-
-
Solutions:
-
Optimize Mobile Phase: Systematically vary the polarity of the mobile phase. For derivatives of this compound, a mobile phase of chloroform and methanol has been used.[2] Start with a low polarity mixture (e.g., 100:1 chloroform:methanol) and gradually increase the proportion of the more polar solvent (methanol). Monitor the separation using TLC.
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run. This can help to effectively separate compounds with a wider range of polarities.
-
Reduce Sample Load: Use a smaller amount of the crude product relative to the amount of stationary phase in the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended recrystallization solvent for this compound?
A1: Ethanol is a commonly used and effective solvent for the recrystallization of this compound and its derivatives.[3][4] For similar coumarins, an ethanol-water mixture has also been successfully employed, which can sometimes improve crystal quality and yield.[1]
Q2: What is a good starting mobile phase for column chromatography purification?
A2: For derivatives of this compound, a mobile phase of chloroform:methanol in a 100:1 ratio has been reported for purification on a silica gel column.[2] This is a good starting point for optimization.
Q3: How can I monitor the progress of the purification by column chromatography?
A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the separation. For a derivative of the target compound, a TLC eluent of chloroform:methanol (10:0.25) was used.[2] You can use this system or a similar one to analyze the fractions collected from the column and identify those containing the pure product.
Q4: What are the common impurities I should expect from the synthesis of this compound?
A4: The synthesis of this compound often involves a Pechmann condensation followed by a Friedel-Crafts acylation. Potential impurities include unreacted starting materials (resorcinol, ethyl acetoacetate), the intermediate 7-hydroxy-4-methylcoumarin, and possibly regioisomers of the final product where the acetyl group is at a different position on the coumarin ring.
Data Presentation
| Purification Technique | Stationary Phase / Solvent System | Typical Yield (%) | Typical Purity (%) | Reference |
| Recrystallization | Ethanol | 68-72 (overall synthesis) | >95 (typical for recrystallization) | [2] |
| Recrystallization | 34% Aqueous Ethanol | High Recovery (for 7-hydroxy-4-methyl coumarin) | Not Reported | |
| Column Chromatography | Silica Gel / Chloroform:Methanol (100:1) | 31-95 (for derivatives) | High (implied by characterization) | [2] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of the chosen eluent) and pour it into a chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase (e.g., chloroform:methanol 100:1).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:methanol 10:0.25) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one (also known as Hymecromone Acetate).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid that is practically insoluble in water.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol (especially with heating), and glacial acetic acid.[1][2] It is only slightly soluble in ether and chloroform.[1]
Q2: Why does this compound have poor aqueous solubility?
A2: The low aqueous solubility is attributed to its molecular structure. Like many coumarin derivatives, the molecule possesses a largely hydrophobic bicyclic aromatic ring system.[3] While the acetyl and hydroxyl groups add some polarity, the overall lipophilic nature of the compound dominates, leading to poor affinity for water.[3]
Q3: What are the most common solvents for preparing stock solutions?
A3: For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare concentrated stock solutions. Methanol is also a viable option.[1] These stock solutions can then be diluted into aqueous buffers, but care must be taken to avoid precipitation.
Troubleshooting Guide
Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a frequent problem caused by the compound's low solubility in water. When the DMSO concentration decreases significantly upon dilution, the compound is no longer soluble and crashes out of the solution.
Troubleshooting Workflow
Solubility Enhancement Strategies
Several methods can be employed to improve the solubility of this compound in aqueous solutions. These can be categorized as physical modifications, chemical modifications, and formulation approaches.[3]
1. Co-solvents: Adding a small amount of a water-miscible organic solvent to the aqueous buffer can significantly increase solubility.[3]
-
Common Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), N,N-dimethylformamide (DMF).[4]
-
Recommendation: Start with a low percentage (e.g., 1-5% v/v) of the co-solvent and increase incrementally.[3] Always run a vehicle control to ensure the solvent does not interfere with the experiment.
2. pH Adjustment: The solubility of compounds with ionizable groups can be altered by adjusting the pH of the medium. This compound has a phenolic hydroxyl group, which can be deprotonated at higher pH values, potentially increasing its solubility in water.
3. Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes that are more water-soluble.[3][5] This is a highly effective method for increasing the apparent water solubility of poorly soluble compounds.[5]
Quantitative Data Summary
Table 1: Solubility in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [1] |
| Methanol | Soluble (especially with heating) | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Glacial Acetic Acid | Soluble | [2] |
| Chloroform | Slightly Soluble | [1] |
| Ether | Slightly Soluble | [1] |
Table 2: Potential Solubility Enhancement for Coumarin Derivatives
Note: Data for this compound is limited. This table provides examples from the parent compound, coumarin, to illustrate the potential of each technique.
| Technique | Compound | Carrier/Co-former | Initial Solubility | Enhanced Solubility | Fold Increase | Reference |
| Solid Dispersion | Coumarin | PVP K30 (1:3 ratio) | 10 µg/mL | 246 µg/mL | 24.6 | [3] |
| Co-crystallization | Coumarin | Hydroquinone | - | - | 1.63 | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube (e.g., in a 37°C water bath) or sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: For experiments, dilute the stock solution into your aqueous buffer. Ensure the final DMSO concentration is low (typically ≤1%) to minimize solvent-induced artifacts.
Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
This protocol determines the type and concentration of cyclodextrin that provides the best solubility enhancement.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) ranging from 0 to 20 mM.
-
Equilibration: Add an excess amount of this compound to each cyclodextrin solution.
-
Shaking: Shake the resulting suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[3]
-
Separation: Filter the suspensions through a 0.22 µm syringe filter to remove the undissolved compound.[3]
-
Quantification: Determine the concentration of the dissolved compound in each filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[3]
-
Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to generate a phase solubility diagram.
Mechanism of Action Visualization
This compound is a form of Hymecromone (4-methylumbelliferone), which is known to function as an inhibitor of hyaluronan (HA) synthesis.[1][6] It acts as a competitive substrate for UDP-glucuronyl transferases (UGTs), thereby depleting the cellular pool of UDP-glucuronic acid, a crucial precursor for HA synthesis by Hyaluronan Synthase (HAS) enzymes.[7]
References
- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hymecromone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. What is Hymecromone used for? [synapse.patsnap.com]
- 7. Oral hymecromone decreases hyaluronan in human study participants - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound, a coumarin derivative, is expected to exhibit stability profiles influenced by solvent polarity, pH, temperature, and light exposure. Generally, coumarins are susceptible to degradation under harsh acidic, basic, and oxidative conditions. The acetyl and hydroxyl groups on the chromen-2-one core of this specific molecule may influence its reactivity and degradation pathways.
Q2: In which common laboratory solvents is this compound soluble and what is its expected stability?
For this compound, it is anticipated to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Stability in these solvents will likely depend on the specific conditions (temperature, light, presence of contaminants). It is crucial to prepare fresh solutions whenever possible and store stock solutions at low temperatures (e.g., -20°C or -80°C) in the dark to minimize degradation.
Q3: How does pH affect the stability of this compound?
A3: Coumarin derivatives are known to be sensitive to pH. The lactone ring of the chromen-2-one core can undergo hydrolysis, particularly under basic conditions, leading to the formation of a ring-opened carboxylate salt. The presence of the acetyl and hydroxyl groups may further influence the rate of hydrolysis. It is recommended to maintain solutions at a neutral or slightly acidic pH for enhanced stability, unless the experimental protocol requires otherwise.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure and general knowledge of coumarin chemistry, the following degradation pathways are plausible:
-
Hydrolysis: The ester bond in the lactone ring is susceptible to cleavage under acidic or, more readily, basic conditions.
-
Oxidation: The phenolic hydroxyl group and the methyl group can be sites of oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over extended periods.
-
Photodegradation: Coumarins can be light-sensitive. Exposure to UV or even ambient light can lead to photochemical reactions and degradation.
Q5: Are there any known biological signaling pathways affected by this compound?
A5: Yes, a close structural analog, 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, has been shown to be a potent inhibitor of hyaluronan (HA) synthesis, even more so than the well-known inhibitor 4-methylumbelliferone (hymecromone).[1] This suggests that this compound likely also inhibits hyaluronan synthesis. Hymecromone is known to inhibit HA synthesis by depleting the precursor UDP-glucuronic acid and by reducing the expression of hyaluronan synthase (HAS) enzymes.[2][3]
Additionally, other coumarin derivatives have been shown to modulate various signaling pathways, including PKA/CREB, MAPK, and Akt signaling, in the context of melanogenesis.[4][5] While not directly demonstrated for this specific compound, it suggests potential for broader interactions with cellular signaling cascades. Derivatives of this compound have also been synthesized and tested for their affinity to serotonin receptors.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh solutions for each experiment. If stock solutions are used, perform a quality control check (e.g., via HPLC-UV) to confirm integrity before use. Store stock solutions in small aliquots at ≤ -20°C and protect from light. |
| Solvent Effects | Ensure the solvent is of high purity and appropriate for the assay. Some solvents can degrade over time or contain impurities that may react with the compound. Consider degassing solvents to remove dissolved oxygen, which can promote oxidation. |
| pH Shift | If working in aqueous buffers, ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment, as pH changes can affect compound stability and activity. |
Issue 2: Loss of compound potency over time in solution.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | If using aqueous buffers, assess the stability at different pH values to determine the optimal range. For long-term storage, consider preparing stock solutions in an anhydrous aprotic solvent like DMSO. |
| Oxidation | Purge stock solutions with an inert gas (e.g., nitrogen or argon) before sealing and storing. The addition of antioxidants may be considered if compatible with the experimental system. |
| Photodegradation | Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
Data Presentation
As specific quantitative stability data for this compound is limited in the public domain, the following table provides a qualitative summary of expected stability based on the general properties of coumarin derivatives.
Table 1: Qualitative Stability Summary of this compound in Common Solvents
| Solvent | Expected Stability | Storage Recommendations |
| DMSO | Good (when anhydrous) | Store at -20°C to -80°C, protect from moisture and light. |
| Ethanol/Methanol | Moderate | Prepare fresh. For short-term storage, keep at 4°C, protected from light. |
| Aqueous Buffers (pH 5-7) | Moderate to Low | Prepare fresh for immediate use. Avoid prolonged storage. |
| Aqueous Buffers (pH > 7) | Low | Not recommended for storage. Use immediately after preparation. |
| Aqueous Buffers (pH < 5) | Moderate to Low | Use with caution, as acid-catalyzed hydrolysis can occur over time. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for an extended period (e.g., 1, 3, 7 days).
-
Photodegradation: Expose the solid compound and the stock solution to a photostability chamber with a light source (e.g., UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing a specific stability-indicating HPLC method for this compound. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at a wavelength determined by the UV-Vis spectrum of the compound (a photodiode array detector is recommended to monitor peak purity). |
| Injection Volume | 10 µL |
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral hymecromone decreases hyaluronan in human study participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one (Hymecromone/4-Methylumbelliferone) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, more commonly known as Hymecromone or 4-Methylumbelliferone (4-MU).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary experimental applications?
This compound (CAS No. 16555-98-9), also known as Hymecromone or 4-Methylumbelliferone (4-MU), is a coumarin derivative.[1][2] Its primary experimental applications include:
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Inhibition of Hyaluronan (HA) Synthesis: 4-MU is widely used to study the biological roles of hyaluronan in various pathological and physiological processes, including cancer, inflammation, and fibrosis.[2][3] It acts by depleting the precursor UDP-glucuronic acid (UDP-GlcUA), which is essential for HA synthesis.[3][4]
-
Enzyme Kinetics Assays: 4-MU is a fluorescent compound and is often used as a reporter molecule in enzyme assays.[5][6] Substrates can be conjugated to 4-MU, and upon enzymatic cleavage, the release of 4-MU results in a measurable fluorescent signal.
-
Pharmacological Research: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-fibrotic properties.[2] It is an approved drug in some countries for treating biliary spasm.[1][3]
Q2: What are the key physicochemical properties of this compound (4-MU)?
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₄ | [7] |
| Molecular Weight | 218.20 g/mol | [7] |
| Alternate Names | Hymecromone, 4-Methylumbelliferone (4-MU) | [1] |
| CAS Number | 16555-98-9 | [8] |
| Solubility | Soluble in DMSO and methanol (with heating). Practically insoluble in water. | [1][9] |
| Fluorescence | Excitation: ~360-380 nm, Emission: ~445-454 nm. Fluorescence is pH-dependent. | [1][10] |
Q3: How should I prepare and store stock solutions of 4-MU?
Due to its poor water solubility, 4-MU should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or methanol to prepare a high-concentration stock solution (e.g., 100-500 mM).[9] To maintain stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[11] For short-term storage, 4°C is also acceptable.[12] Protect the solution from light.[11][12]
Troubleshooting Guides
Issues with Solubility and Precipitation
Q: I am observing precipitation of 4-MU in my cell culture medium. What should I do?
A: This is a common issue due to the low aqueous solubility of 4-MU.[13][14] Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for 4-MU precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%.[9]
-
Stock Solution Preparation: When preparing the stock solution, you can gently warm and vortex it to ensure complete dissolution.[5]
-
Dilution into Media: Add the 4-MU stock solution to pre-warmed media and mix thoroughly to facilitate dispersion.
High Background in Fluorescence Assays
Q: My fluorescence assay using a 4-MU-conjugated substrate shows high background fluorescence in the negative control wells. What could be the cause?
A: High background fluorescence can obscure the signal from your enzymatic reaction. Here are the common causes and solutions:
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Spontaneous Substrate Hydrolysis: The 4-MU-conjugated substrate can hydrolyze non-enzymatically, especially at alkaline pH or elevated temperatures, releasing fluorescent 4-MU.[5]
-
Solution: Prepare fresh substrate solutions for each experiment. Run a "substrate-only" control to quantify and subtract the background fluorescence.[5]
-
-
Autofluorescence of Assay Components: The test compound, microplate, or media components can be inherently fluorescent.
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Contaminated Reagents: Buffers or water may be contaminated with fluorescent compounds.
-
Solution: Use high-purity reagents and water.[5]
-
Caption: Troubleshooting high background fluorescence.
Unexpected Cytotoxicity
Q: I am observing significant cell death at 4-MU concentrations that are reported to be non-toxic. What could be the reason?
A: Unexpected cytotoxicity can arise from several factors:
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High Solvent Concentration: As mentioned, the final concentration of DMSO or other organic solvents should be kept at a minimum (ideally <0.1%, but up to 0.5% is often tolerated).[9] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[9]
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Cell Line Sensitivity: Different cell lines can have varying sensitivities to 4-MU. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Compound Purity: Impurities in the 4-MU powder could be cytotoxic. Ensure you are using a high-purity compound from a reputable supplier.
Experimental Protocols
Protocol 1: Determination of 4-MU's Effect on Hyaluronan (HA) Synthesis
This protocol is based on a competitive ELISA-like assay to quantify HA in cell culture supernatants.
Materials:
-
96-well microplate pre-coated with HA binding proteins
-
Biotinylated HA binding protein (b-HABP)
-
Streptavidin-Peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
HA standards of known concentrations
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Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Cell culture supernatants from control and 4-MU-treated cells
Procedure:
-
Culture cells to the desired confluency and treat with a range of 4-MU concentrations for 24-72 hours.[9]
-
Collect the cell culture supernatants.
-
Prepare serial dilutions of the HA standard to generate a standard curve.
-
Add 50 µL of standards and collected cell culture supernatants to the wells of the coated microplate.
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Add 50 µL of b-HABP to each well.
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Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-4 times with wash buffer.
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Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the HA concentration in the samples by comparing their absorbance to the standard curve. The signal is inversely proportional to the amount of HA in the sample.[15]
Protocol 2: Enzyme Inhibition Assay Using a 4-MU-conjugated Substrate
This protocol provides a general framework for assessing enzyme inhibition.
Materials:
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Enzyme of interest
-
4-MU-conjugated substrate (e.g., 4-Methylumbelliferyl heptanoate for lipases)
-
Test inhibitor compound
-
Assay buffer (optimized for the enzyme)
-
Black, opaque-walled 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the microplate wells, add the assay buffer, enzyme stock solution, and the test inhibitor dilutions.
-
Incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the 4-MU-conjugated substrate. The final substrate concentration should be near the Kₘ value for the enzyme.[5]
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation at ~360 nm and emission at ~445 nm.[5] Collect data points every minute for 15-30 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.[5]
-
Plot the initial velocities against the inhibitor concentrations to determine the IC₅₀ value.
Signaling Pathway
References
- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Hymecromone used for? [synapse.patsnap.com]
- 3. Frontiers | 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 4. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved methodology for intracellular enzyme reaction and inhibition kinetics by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | C12H10O4 | CID 5977496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation of Pharmaceutical Tablets Containing β-Cyclodextrin-4-Methyl-Umbelliferone (Hymecromone) Inclusion Complexes and Study of the Dissolution Kinetics [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Optimizing reaction conditions for 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Pechmann condensation to synthesize the coumarin core is resulting in a low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields in Pechmann condensation are a common issue. Several factors can influence the outcome of the reaction between a phenol (like resorcinol) and a β-ketoester (such as ethyl acetoacetate).
Troubleshooting Steps:
-
Catalyst Choice: The type and amount of acid catalyst are critical. While strong acids like sulfuric acid are traditionally used, they can lead to side reactions and charring.[1][2] Consider using milder, solid acid catalysts like Amberlyst-15, which can improve yields and simplify workup.[3]
-
Temperature Control: The reaction temperature needs to be carefully controlled. For sulfuric acid-catalyzed reactions, maintaining a low temperature (around 0-10°C) during the initial mixing is crucial to prevent unwanted side reactions.[1][2] For solid acid catalysts, an optimal temperature (e.g., 110°C for Amberlyst-15) should be maintained, as higher temperatures can lead to decreased yield due to side product formation.[3]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Purity of Reactants: The purity of both the phenol and the β-ketoester is important. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q2: I am attempting a nitration of the coumarin ring, but I am getting a mixture of isomers (e.g., 6-nitro and 8-nitro derivatives). How can I improve the regioselectivity?
A2: The nitration of 7-hydroxy-4-methylcoumarin derivatives can indeed produce a mixture of isomers. The position of nitration is influenced by the reaction conditions.
Troubleshooting Steps:
-
Temperature and Time: The temperature and duration of the nitration reaction are key factors in controlling the isomeric ratio. For the synthesis of 7-hydroxy-4-methyl-6-nitrocoumarin, a shorter reaction time at a controlled temperature (e.g., below 10°C) is generally preferred.[1] Conversely, longer reaction times might favor the formation of the 8-nitro isomer.[4]
-
Nitrating Agent: The choice and concentration of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) can affect the outcome. A carefully prepared nitrating mixture is essential.[1]
-
Purification: If a mixture of isomers is obtained, careful purification by recrystallization or column chromatography is necessary to isolate the desired product.[1]
Q3: My derivatization reaction at the 7-hydroxy group is incomplete. What can I do to drive the reaction to completion?
A3: Incomplete conversion during the derivatization of the phenolic hydroxyl group can be due to several factors.
Troubleshooting Steps:
-
Base: When performing reactions like alkylation of the phenolic group, the choice and amount of base are critical. A suitable base, such as potassium carbonate, is often used to deprotonate the hydroxyl group, making it a more effective nucleophile.[5] Ensure the base is anhydrous if the reaction is sensitive to moisture.
-
Solvent: The choice of solvent is important. A polar aprotic solvent like acetonitrile or DMF can be effective for such reactions.[5][6]
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Reaction Conditions: Increasing the reaction temperature or extending the reaction time may help to drive the reaction to completion. Microwave irradiation can sometimes be used to increase the yield and reduce the reaction time.[5]
-
Excess Reagent: Using a slight excess of the derivatizing agent can help to ensure complete conversion of the starting material.
Q4: I am observing unexpected side products in my reaction mixture. What are the likely causes?
A4: The formation of side products can be attributed to several factors related to the reactivity of the coumarin scaffold.
Troubleshooting Steps:
-
Protecting Groups: If your derivatization targets a specific functional group (e.g., the acetyl group) while trying to preserve another (e.g., the hydroxyl group), consider using appropriate protecting groups.
-
Reaction Conditions: Harsh reaction conditions (e.g., very high temperatures or highly acidic/basic conditions) can lead to decomposition or unwanted side reactions. It is advisable to use the mildest possible conditions that still allow the desired transformation to occur.
-
Purification of Starting Material: Ensure your starting this compound is pure, as impurities can lead to the formation of unexpected products.
Data Presentation: Optimized Reaction Conditions
Table 1: Optimized Conditions for Pechmann Condensation
| Catalyst | Temperature | Time | Solvent | Yield | Reference |
| Conc. H₂SO₄ | 5°C to RT | 19 h | - | 80% | [1] |
| Amberlyst-15 | 110°C | 100 min | Solvent-free | ~95% | [3] |
| ZnFe₂O₄ | 80°C | - | Solvent-free | 85-98% | [7] |
Table 2: Conditions for Nitration of 7-Hydroxy-4-methylcoumarin
| Product | Reagents | Temperature | Time | Yield | Reference |
| 7-hydroxy-4-methyl-6-nitrocoumarin | Conc. HNO₃, Conc. H₂SO₄ | < 10°C | 1 h at RT | 45% | [1] |
| 7-hydroxy-4-methyl-8-nitrocoumarin | Conc. HNO₃, Conc. H₂SO₄ | < 10°C | 1 h at RT | 40% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
-
Reagents: Resorcinol, Ethyl acetoacetate, Concentrated Sulfuric Acid.
-
Procedure:
-
In a flask equipped with a stirrer, add resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).
-
Cool the mixture to 5°C in an ice bath.
-
Slowly add 10 ml of concentrated H₂SO₄ while maintaining the temperature at 5°C.
-
Stir the reaction mixture at 5°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[1]
-
Protocol 2: Nitration of 7-Hydroxy-4-methylcoumarin
-
Reagents: 7-Hydroxy-4-methylcoumarin, Concentrated Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
Dissolve 7-hydroxy-4-methylcoumarin (1 g) in 10 mL of concentrated H₂SO₄ in a beaker placed in an ice bath.
-
Prepare a nitrating mixture of concentrated HNO₃ (1 mL) and concentrated H₂SO₄ (3 mL).
-
Slowly add the nitrating mixture to the coumarin solution while keeping the temperature below 10°C.
-
After the addition is complete, remove the beaker from the ice bath and stir at room temperature for about an hour.
-
Pour the reaction mixture onto crushed ice with stirring.
-
The resulting precipitate will be a mixture of 6-nitro and 8-nitro isomers, which can be separated by fractional crystallization or column chromatography.[1]
-
Visualizations
Caption: General workflow for the synthesis and derivatization of this compound.
Caption: Troubleshooting guide for low yield in Pechmann condensation.
References
- 1. jetir.org [jetir.org]
- 2. pharmacyinfoline.com [pharmacyinfoline.com]
- 3. scispace.com [scispace.com]
- 4. chemmethod.com [chemmethod.com]
- 5. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jsynthchem.com [jsynthchem.com]
Overcoming background fluorescence with 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
Welcome to the technical support center for 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for effectively utilizing this fluorescent compound and overcoming challenges such as background fluorescence in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my assay?
High background fluorescence can originate from multiple sources, potentially masking your specific signal and reducing assay sensitivity. The main contributors can be categorized as follows:
-
Autofluorescence: Biological samples inherently contain fluorescent molecules. Cellular components like NADH, riboflavin, and collagen are common sources of autofluorescence, typically emitting in the blue to green spectral range.[1][2]
-
Assay Reagents and Buffers: Components within your assay buffer or cell culture media can be intrinsically fluorescent.[3] Common culprits include phenol red, riboflavin, and certain amino acids present in fetal bovine serum (FBS).[3]
-
Test Compounds: The small molecules being screened in your assay may themselves be fluorescent, emitting light in a similar spectral region to your probe.[3]
-
Labware: The choice of microplates and other plastic consumables can significantly impact background fluorescence. Standard clear or white plastic plates may contribute to signal bleed-through and light scattering.
-
Instrumentation: Incorrect settings on your fluorescence reader, such as an excessively high photomultiplier tube (PMT) gain, can amplify background noise along with your specific signal.
Q2: How can I identify the source of high background fluorescence in my experiment?
To pinpoint the source of high background, it is essential to include proper controls in your experimental setup.
-
Unstained Control: Prepare a sample of your cells or tissue that undergoes all the same processing steps as your experimental samples (e.g., fixation, permeabilization) but without the addition of the fluorescent probe. Any fluorescence detected in this control is likely due to autofluorescence.
-
"No-Cell" or "No-Enzyme" Control: High fluorescence in control wells that lack cells or the target enzyme points to a source independent of the biological reaction. This could be due to the intrinsic fluorescence of your test compounds or instability of a fluorogenic substrate.
-
Buffer/Media Blank: Measuring the fluorescence of your assay buffer or cell culture medium alone can help identify contributions from these components.
Q3: How does the acetyl group at the 6-position of this compound affect its fluorescent properties?
Substituents on the coumarin ring can influence the photophysical properties of the fluorophore. While specific data for the 6-acetyl derivative is not extensively detailed in all contexts, in general, electron-withdrawing groups like the acetyl group can modulate the electronic distribution of the molecule. This can lead to shifts in the excitation and emission spectra and affect the quantum yield. It is always recommended to experimentally determine the optimal excitation and emission wavelengths for your specific assay conditions.
Q4: Is the fluorescence of this compound sensitive to pH?
Yes, the fluorescence of 7-hydroxycoumarin derivatives is typically pH-dependent. The 7-hydroxyl group has a pKa around 7.5, and its protonation state influences the fluorescence.[4] At physiological pH (~7.4), the molecule is in its fluorescent anionic form. However, in more acidic environments (pH < 6.5), it becomes protonated and exhibits significantly reduced fluorescence.[4] This is a critical consideration for assays involving acidic organelles like endosomes or lysosomes.
Troubleshooting Guide
High background fluorescence can be a significant hurdle in obtaining high-quality data. This guide provides a systematic approach to troubleshooting and minimizing background noise when using this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence in Blank/Negative Control Wells | 1. Contaminated or intrinsically fluorescent assay buffer/media.[3]2. Fluorescent test compounds.[3]3. Sub-optimal microplate choice. | 1. Prepare fresh buffers with high-purity water. If using cell culture media, consider switching to a phenol red-free formulation.[1]2. Screen test compounds for intrinsic fluorescence in a separate assay without the fluorescent probe. Subtract this background from your experimental wells.[3]3. Use black microplates for fluorescence assays to minimize well-to-well crosstalk and background from scattered light. |
| High Background from Cellular Autofluorescence | Endogenous fluorophores within the cells (e.g., NADH, flavins) are emitting in the same spectral range as the probe.[1][2] | 1. Spectral Unmixing: If your imaging system allows, acquire images at multiple emission wavelengths to computationally separate the probe's signal from the autofluorescence spectrum.2. Use Red-Shifted Dyes: If possible, consider using a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum) to avoid the typical blue-green autofluorescence range.[1]3. Quenching Agents: For fixed cells, consider using quenching agents like sodium borohydride to reduce aldehyde-induced autofluorescence.[5] |
| Weak Specific Signal (Low Signal-to-Noise Ratio) | 1. Sub-optimal excitation/emission wavelengths.2. Inefficient probe concentration.3. Environmental quenching of fluorescence. | 1. Perform a spectral scan to determine the precise excitation and emission maxima for this compound in your specific assay buffer.2. Titrate the concentration of the fluorescent probe to find the optimal balance between signal intensity and background.3. Be mindful of potential quenchers in your assay components. The fluorescence of 7-hydroxycoumarins can be sensitive to the local environment. |
| Photobleaching (Signal Fades Quickly) | The fluorescent probe is being destroyed by prolonged exposure to excitation light. | 1. Reduce the intensity of the excitation light.2. Decrease the exposure time during image acquisition.3. Use an anti-fade mounting medium for fixed cell imaging. |
Quantitative Data
The photophysical properties of 7-hydroxycoumarin derivatives are crucial for experimental design. The following table summarizes key quantitative data for representative 7-hydroxycoumarins. Note that the specific values for this compound may vary but are expected to be in a similar range.
| Property | 7-Hydroxycoumarin Derivative | Reference |
| Excitation Maximum (λex) | ~386 nm | [4] |
| Emission Maximum (λem) | ~448 nm | [4] |
| Molar Extinction Coefficient (ε) | ~36,700 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | Can be high (e.g., 0.25-0.32 for some derivatives) | [6] |
| pH Sensitivity (pKa) | ~7.5 (fluorescence decreases in acidic conditions) | [4] |
Experimental Protocols
Protocol 1: General Live-Cell Imaging
This protocol provides a general workflow for using this compound for live-cell imaging. Optimization for specific cell types and experimental conditions is recommended.
-
Cell Seeding: Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with filters suitable for excitation around 380 nm and emission around 450 nm.
Protocol 2: Fluorescence Quenching Assay for Competitive Binding
This protocol outlines a competitive binding assay using fluorescence quenching, where the displacement of the fluorescent probe from a target protein by a test compound results in an increase in fluorescence.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your target protein (e.g., PBS, pH 7.4).
-
Fluorescent Probe: Prepare a working solution of this compound at twice the final desired concentration in the assay buffer.
-
Target Protein: Prepare a working solution of your target protein at twice the final desired concentration in the assay buffer.
-
Test Compounds: Prepare serial dilutions of your test compounds in the assay buffer.
-
-
Assay Procedure (96-well format):
-
Add 50 µL of the target protein working solution to each well.
-
Add 50 µL of the test compound dilutions to the respective wells. Include appropriate controls (e.g., buffer only for maximum fluorescence, protein + probe for minimum fluorescence).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Add 50 µL of the fluorescent probe working solution to all wells.
-
Incubate for another 15-30 minutes at room temperature, protected from light.
-
-
Measurement: Read the fluorescence intensity on a microplate reader using the optimal excitation and emission wavelengths for this compound.
-
Data Analysis: An increase in fluorescence intensity in the presence of a test compound indicates displacement of the probe and binding of the compound to the target protein.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Principle of a competitive fluorescence quenching assay.
Caption: Potential application in studying the PI3K/AKT signaling pathway.
References
Technical Support Center: 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting assays involving 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a weak or absent fluorescence signal in my assay?
A weak or absent signal can stem from several factors:
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are appropriate for this compound. While optimal wavelengths should be determined empirically, typical ranges for similar 7-hydroxycoumarins are 320-400 nm for excitation and 440-460 nm for emission.[1]
-
Probe Degradation: Confirm that the compound has been stored correctly, protected from light and at the appropriate temperature, to prevent degradation.
-
Low Concentration: An insufficient concentration of the compound will result in a weak signal. Conversely, excessively high concentrations can lead to aggregation and self-quenching. It is advisable to perform a concentration titration to find the optimal signal-to-noise ratio.
-
Suboptimal pH: The fluorescence of many coumarin derivatives is highly sensitive to pH.[2][3][4] The local environment of your assay buffer can significantly influence the fluorescence intensity. It is crucial to maintain a consistent and optimal pH for your specific experimental setup.
Q2: My fluorescence signal is decreasing over time. What could be the cause?
A progressive decrease in fluorescence signal is a classic sign of photobleaching, which is the irreversible photo-degradation of the fluorophore.[1] To mitigate this:
-
Reduce the intensity of the excitation light source.
-
Minimize the duration of light exposure for each measurement.
-
If compatible with your assay, consider incorporating an anti-photobleaching agent into your buffer.
Q3: I am observing high background fluorescence in my assay wells. How can I troubleshoot this?
High background fluorescence can mask the specific signal from your compound of interest. Potential sources include:
-
Autofluorescence from biological samples: Cells and tissues contain endogenous fluorophores that can contribute to background noise.[5]
-
Assay components: Phenol red, riboflavin, and other components in cell culture media or buffers can be intrinsically fluorescent.
-
Non-specific binding: The coumarin compound may be binding non-specifically to cellular components or assay plates. Consider optimizing washing steps to remove unbound probe.[5]
-
Contaminated reagents: Ensure high-purity solvents and reagents are used.
Q4: How can I correct for interference from my test compounds in a screening assay?
If the compounds you are screening are themselves fluorescent, they can interfere with the assay readout. To address this:
-
Run a parallel assay: In a separate plate, incubate the test compounds in the assay buffer without the enzyme or cells. The fluorescence measured in these wells can be subtracted from the corresponding wells in the primary assay plate.
-
Spectral unmixing: If your instrumentation allows, computational methods like spectral unmixing can be used to differentiate the fluorescence signal of your coumarin probe from that of the interfering compound.[5]
Q5: What are the solubility and stability considerations for this compound?
The solubility of coumarin derivatives can be limited in aqueous solutions.[6] It is often necessary to prepare a stock solution in an organic solvent such as DMSO and then dilute it into the aqueous assay buffer.[7] Be mindful of the final solvent concentration, as high concentrations can be toxic to cells or inhibit enzyme activity. The stability of coumarins can be affected by pH and temperature, so it is important to work within a stable range for your specific assay conditions.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues in assays using this compound.
Problem: Low or No Fluorescence Signal
Problem: High Background Fluorescence
Quantitative Data
The following table summarizes the inhibitory activity of derivatives of this compound on the 5-HT1A receptor. This data is indicative of the type of quantitative information that can be obtained from assays using this compound scaffold.
| Compound Name | Receptor | Assay Type | Ki (nM) |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | Radioligand Binding | 0.78 (0.4–1.4) |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | Radioligand Binding | 0.57 (0.2–1.3) |
| 8-OH-DPAT (Reference Compound) | 5-HT1A | Radioligand Binding | 0.25 (0.097–0.66) |
| Data extracted from a study on new piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A receptor agents.[10][11] |
Experimental Protocols
General Protocol for an Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme using a fluorescence-based readout. This protocol should be adapted based on the specific enzyme and substrate used.
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate for the enzyme
-
This compound (test inhibitor)
-
Reference inhibitor (positive control)
-
Assay buffer (optimized for enzyme activity and pH stability of the compound)
-
DMSO (for dissolving the test compound)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer. Also, prepare dilutions of the reference inhibitor.
-
Prepare the enzyme solution at a working concentration in the assay buffer.
-
Prepare the substrate solution at a working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted test compound or reference inhibitor to the appropriate wells.
-
Include control wells containing only the assay buffer and DMSO (vehicle control).
-
Add the enzyme solution to all wells except for the "no-enzyme" control wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiate and Monitor the Reaction:
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for the fluorogenic product.
-
Monitor the increase in fluorescence over time (kinetic assay) or read the fluorescence at a single endpoint after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Enhancing the quantum yield of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the quantum yield of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence behavior of this compound?
This compound is a coumarin derivative. Coumarins, particularly 7-hydroxy substituted ones, are known to be fluorescent.[1] The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is highly sensitive to the molecule's environment.[2] Key factors influencing its fluorescence include solvent polarity, pH, and temperature.
Q2: How does solvent polarity affect the quantum yield of this coumarin?
The quantum yield of coumarin dyes generally decreases with increasing solvent polarity.[2] In polar solvents, the excited state can be stabilized through a process called solvent relaxation, which can lead to non-radiative decay pathways, thus lowering the quantum yield. For instance, a related compound, 7-hydroxy-4-methylcoumarin, shows a higher quantum yield in less polar solvents compared to more polar ones.
Q3: What is the influence of pH on the fluorescence of this compound?
The fluorescence of 7-hydroxycoumarins is typically pH-sensitive. The hydroxyl group at the 7-position can be deprotonated in basic conditions, leading to a change in the electronic structure of the molecule and, consequently, its fluorescence properties. This can result in shifts in the emission wavelength and changes in fluorescence intensity. For some coumarins, fluorescence can change from blue in acidic conditions to yellow-green in alkaline conditions.
Q4: Can temperature impact the quantum yield measurements?
Yes, temperature can affect the quantum yield. An increase in temperature can lead to a decrease in fluorescence quantum yield for some coumarins.[3] This is often due to an increase in non-radiative decay rates at higher temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Quantum Yield | Solvent Polarity: The solvent may be too polar, promoting non-radiative decay. | If experimentally feasible, consider using a less polar solvent. |
| pH of the Solution: The pH may not be optimal for fluorescence. For 7-hydroxycoumarins, acidic pH can sometimes lead to reduced fluorescence. | Adjust the pH of the solution. Experiment with a range of pH values (e.g., using different buffers) to find the optimal condition for fluorescence. | |
| Presence of Quenchers: Impurities in the solvent or other molecules in the sample (e.g., heavy metal ions, dissolved oxygen) can quench fluorescence.[4] | Use high-purity, spectroscopic grade solvents. Degassing the solvent can also be beneficial. | |
| Aggregation: At high concentrations, the coumarin molecules may aggregate, which can lead to self-quenching. | Try diluting the sample. | |
| Inconsistent or Irreproducible Measurements | Instrumental Fluctuations: The settings on the spectrofluorometer may not be consistent between measurements. | Ensure that excitation and emission slit widths, as well as detector voltage, are kept constant for all measurements.[5] |
| Photobleaching: Prolonged exposure to the excitation light can cause the fluorophore to degrade. | Minimize the exposure time to the excitation source. Use the lowest necessary excitation power. | |
| Inner Filter Effect: If the sample absorbance is too high (typically > 0.1 at the excitation wavelength), it can lead to an underestimation of the quantum yield. | Work with more dilute solutions to ensure the absorbance is within the linear range.[6] |
Quantitative Data Summary
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Illustrative Quantum Yield (Φ) of 7-hydroxy-4-methylcoumarin |
| n-Hexane | 1.88 | 1.375 | 0.063 |
| Chloroform | 4.81 | 1.446 | 0.099 |
| DMSO | 46.7 | 1.479 | 0.132 |
| Ethanol | 24.6 | 1.361 | 0.208 |
| Methanol | 32.7 | 1.329 | 0.266 |
| Water | 80.1 | 1.333 | 0.356 |
Data adapted from literature for 7-hydroxy-4-methylcoumarin and is intended to be illustrative of expected trends.[2]
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using a well-characterized fluorescent standard.[5][7]
1. Materials and Instrumentation:
-
Calibrated Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvents
-
This compound (sample)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or a suitable coumarin standard like Coumarin 153 in ethanol).[6][7]
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the sample and the standard in the same spectroscopic grade solvent.
-
Prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[2]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer. This should be the same wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each solution. Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.[5]
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the straight line for both the sample (Grad_S) and the standard (Grad_R).
-
Calculate the quantum yield of the sample (Φ_S) using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the standard.
-
Grad_S and Grad_R are the gradients of the plots for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions (solvents), respectively.[7]
-
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Minimizing photobleaching of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
Welcome to the technical support center for 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to minimizing photobleaching during fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected spectral properties?
This compound is a fluorescent coumarin derivative. While specific, experimentally determined photophysical data for this exact compound is limited in publicly available literature, we can estimate its properties based on the closely related and well-characterized compound, 7-hydroxy-4-methylcoumarin. The addition of an acetyl group at the 6-position may cause slight shifts in the spectra.
Estimated Photophysical Properties:
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~360 nm | Based on 7-hydroxy-4-methylcoumarin.[1] |
| Emission Maximum (λem) | ~448 nm | Based on 7-hydroxy-4-methylcoumarin.[1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMSO and ethanol. |
It is highly recommended to experimentally determine the optimal excitation and emission wavelengths for your specific experimental setup.
Q2: What is photobleaching and why is my this compound signal fading?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescence.[2] This process is a common challenge in fluorescence microscopy and occurs when the fluorophore is exposed to excitation light. The fading of your signal is likely due to one or more of the following factors:
-
High Excitation Light Intensity: Intense light from lasers or lamps accelerates the rate at which the fluorophore is damaged.
-
Prolonged Exposure Time: The longer the fluorophore is illuminated, the more likely it is to be photobleached.
-
Presence of Reactive Oxygen Species (ROS): In the excited state, the fluorophore can react with molecular oxygen to generate highly reactive chemical species, such as singlet oxygen, which can then degrade the dye molecule.
Q3: How can I minimize photobleaching of this compound in my experiments?
Minimizing photobleaching involves a combination of optimizing your imaging conditions and using protective chemical agents. Here are key strategies:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration of light exposure by using a shutter to block the light path when not actively acquiring images. Use the shortest possible exposure times for your detector.
-
Use Antifade Reagents: Mount your sample in a medium containing antifade reagents. These are chemicals that scavenge for reactive oxygen species, thereby protecting the fluorophore. Common antifade agents include p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG).
Q4: Which antifade reagent is best for this compound?
The optimal antifade reagent can be application-dependent. While specific comparative data for this compound is not available, studies on other coumarins can provide guidance. It is recommended to test different antifade reagents to determine the most effective one for your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid signal loss during continuous imaging | High excitation intensity, prolonged exposure, oxygen-rich environment. | 1. Reduce laser/lamp power. 2. Decrease camera exposure time. 3. Use an antifade mounting medium. 4. For fixed samples, consider deoxygenating the buffer. |
| Initial signal is bright but fades quickly | Photobleaching is the likely cause. | 1. Implement all the strategies for minimizing photobleaching mentioned in the FAQs. 2. Quantify the photobleaching rate to establish a baseline for improvement (see Experimental Protocols). |
| Inconsistent fluorescence between samples | Differential photobleaching due to varying imaging times or settings. | 1. Standardize your imaging protocol: use the same settings and minimize the time between mounting and imaging for all samples. 2. Image a fresh, un-imaged area of each sample. |
| High background fluorescence | Autofluorescence from the sample or mounting medium. | 1. Use a high-quality, fresh antifade reagent. Some, like PPD, can auto-fluoresce if not prepared correctly or if they degrade. 2. Image a control sample without the fluorophore to assess background levels. |
Quantitative Data
Table 1: Relative Photostability of a Generic Coumarin with Different Antifade Reagents
| Mounting Medium | Half-life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | 25 |
| Vectashield® | 106 |
Data adapted from a study on a generic coumarin fluorochrome.[3] Half-life is the time taken for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Experimental Protocols
Protocol 1: Preparation of a p-Phenylenediamine (PPD) Antifade Mounting Medium
Caution: PPD is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and a fume hood.
Materials:
-
p-Phenylenediamine (PPD)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10X
-
Carbonate-Bicarbonate buffer (pH ~9.2)
-
Distilled water
-
Glass scintillation vial
-
Small stir bar
-
Aluminum foil
Procedure:
-
Wrap a glass scintillation vial with aluminum foil to protect the light-sensitive PPD. Add a small stir bar.
-
Add 9 ml of glycerol and 1 ml of 1X PBS to the vial.
-
Begin stirring the solution.
-
Carefully weigh out 10 mg of PPD and add it to the glycerol/PBS mixture.
-
Continue stirring until the PPD is completely dissolved (this may take 1-2 hours). The solution should be colorless or have a slight yellow tint. A dark color indicates that the PPD may be oxidized and should not be used.
-
Adjust the pH of the mounting medium to 8.0-9.0 using the Carbonate-Bicarbonate buffer.
-
Aliquot the final solution and store at -20°C in the dark.
Protocol 2: Quantification of Photobleaching
This protocol allows you to measure the rate of photobleaching of this compound under your specific experimental conditions.
Materials:
-
Sample stained with this compound
-
Fluorescence microscope with a stable light source and appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your sample as you would for your experiment, mounted in the medium of your choice.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate objective and filter set for your fluorophore (e.g., Ex: ~360 nm, Em: ~450 nm).
-
Set the excitation intensity and camera exposure time to your typical imaging parameters.
-
-
Image Acquisition:
-
Find a region of interest (ROI) with clear and uniform fluorescence.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be constant (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Define an ROI within the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching rate.
-
Visualizations
Photobleaching Mechanism of a 7-Hydroxycoumarin Derivative
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one and Other Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological performance of 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one and other coumarin derivatives. While direct comparative studies across a wide range of assays are limited, this document synthesizes available experimental data on their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts.
Executive Summary
Coumarins are a diverse class of benzopyran-2-one compounds, many of which exhibit significant pharmacological properties. This compound has been utilized as a lead compound in the development of new therapeutic agents, notably for neurological disorders.[1] This guide collates quantitative data from various studies to facilitate a comparative assessment of its potential against other coumarin derivatives in several key biological assays. The presented data highlights the influence of structural modifications on the biological activity of the coumarin scaffold.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound derivatives and other notable coumarins. It is crucial to consider the varied experimental conditions, as indicated in the tables, when comparing the data.
Antioxidant Activity
The antioxidant capacity of coumarins is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin | |||
| Chalcone Derivative (with p-hydroxy group) | DPPH radical scavenging | Data not explicitly quantified in µM, but showed significant activity. | [2] |
| Chalcone Derivative (with p-nitro group) | DPPH radical scavenging | Data not explicitly quantified in µM, but showed significant activity. | [2] |
| Other Coumarin Derivatives | |||
| 7,8-dihydroxy-4-methylcoumarin | DPPH radical scavenging | Potent activity reported, but specific IC50 not provided in the source. | [3] |
| 6,7-dihydroxy-4-methylcoumarin | DPPH radical scavenging | Potent activity reported, but specific IC50 not provided in the source. | [3] |
| Esculetin (6,7-dihydroxycoumarin) | DPPH radical scavenging | Potent activity reported, but specific IC50 not provided in the source. | [3] |
| 4-Methyl-7,8-diacetoxycoumarin | DPPH radical scavenging | Less effective than hydroxylated counterparts. | [3] |
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess acute anti-inflammatory activity. The percentage of edema inhibition is a measure of efficacy.
| Compound | Assay | Dose | % Inhibition of Edema | Time Point | Reference |
| Derivatives of 6-Amino-7-hydroxy-4-methylcoumarin | |||||
| 6-(4-chlorobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one | Carrageenan-induced paw edema | Not specified | 44.05% | 3 h | [4] |
| 6-(4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one | Carrageenan-induced paw edema | Not specified | 38.10% | 3 h | [4] |
| Chalcone Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin | |||||
| Chalcone with p-hydroxy group | Carrageenan-induced paw edema | 100mg/kg (PO) | Significant reduction | Not specified | [2] |
| Chalcone with p-nitro group | Carrageenan-induced paw edema | 100mg/kg (PO) | Significant reduction | Not specified | [2] |
| Reference Drug | |||||
| Indomethacin | Carrageenan-induced paw edema | Not specified | ~33% | 3 h | [4] |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency, with lower values indicating greater efficacy. The broth microdilution method is a standard for determining MIC.
| Compound | Organism | MIC (µg/mL) | Reference |
| Derivatives of 7-hydroxy-4-methylcoumarin | |||
| Pyrazole derivative (MK-1) | S. aureus | Not specified, but showed significant activity | [5] |
| Pyrazole derivative (MK-1) | E. coli | Not specified, but showed significant activity | [5] |
| Pyrazolone derivative (MK-2) | S. aureus | Not specified, but showed significant activity | [5] |
| Pyrazolone derivative (MK-2) | E. coli | Not specified, but showed significant activity | [5] |
| Chalcone Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin | |||
| Chalcone with p-hydroxy group | Various Gram-positive and Gram-negative bacteria | Showed good activity | [2] |
| Chalcone with p-nitro group | Various Gram-positive and Gram-negative bacteria | Showed good activity | [2] |
Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivatives of 4-methylcoumarin | |||
| 7,8-dihydroxy-3-decyl-4-methylcoumarin | MCF-7 (Breast) | 25.1 | [6] |
| 7,8-dihydroxy-3-decyl-4-methylcoumarin | K562 (Leukemia) | 42.4 | [6] |
| 7,8-dihydroxy-3-decyl-4-methylcoumarin | LS180 (Colon) | 25.2 | [6] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | MCF-7 (Breast) | 32.7 | [6] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | 45.8 | [6] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | LS180 (Colon) | 39.5 | [6] |
Signaling Pathways
Coumarin derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cellular stress response and cancer progression.
Keap1-Nrf2-ARE Signaling Pathway
The Keap1-Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. Many coumarin derivatives have been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Certain coumarin derivatives have been found to inhibit this pathway, contributing to their anticancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the free radical scavenging capacity of a compound.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds and the standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.
-
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This in vivo model is used to evaluate the acute anti-inflammatory effects of compounds.
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[7]
Protocol:
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
Calculation:
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated as: % Inhibition = [ (V_control - V_treated) / V_control ] x 100 where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.
-
Broth Microdilution Method (Antimicrobial Activity)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Assay (Anticancer Activity)
This assay is used to measure the cytotoxic effects of a compound on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100
-
The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
-
Conclusion
This guide provides a comparative analysis of the biological activities of this compound and other coumarin derivatives. While direct comparative data is limited, the collated information suggests that structural modifications to the coumarin scaffold significantly influence its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and conduct further studies to elucidate the therapeutic potential of these compounds. Further research focusing on direct, standardized comparisons of this compound with a wider range of coumarin derivatives is warranted to fully establish its relative efficacy and potential as a lead compound in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory screening and molecular modeling of some novel coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Efficacy of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various analogs of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative noted for its diverse biological activities.[1] The following sections summarize quantitative data, detail experimental protocols, and visualize key biological pathways and research workflows to support further investigation and drug development efforts in this area.
Quantitative Efficacy Data
The efficacy of this compound and its analogs has been evaluated across several therapeutic areas, including their activity as serotonin receptor modulators, anticancer agents, and anti-inflammatory compounds.
Serotonin 5-HT1A Receptor Binding Affinity
A series of piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin have been synthesized and evaluated for their affinity to serotonin 5-HT1A receptors.[2][3][4] Several of these compounds exhibit high affinity, with Ki values in the nanomolar range, comparable to the reference agonist 8-OH-DPAT.
| Compound Name | Ki (nM) for 5-HT1A Receptor |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.78 (0.4–1.4) |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 (0.2–1.3) |
| 8-OH-DPAT (Reference Agonist) | 0.25 (0.097–0.66) |
Anticancer Activity
The cytotoxic effects of various 4-methylcoumarin derivatives have been assessed against several human cancer cell lines using the MTT assay.[5][6] Dihydroxy-4-methylcoumarin derivatives, particularly those with alkyl substitutions at the C3 position, have demonstrated notable anticancer activity.
| Compound Class | Derivative | K562 (IC50 µM) | LS180 (IC50 µM) | MCF-7 (IC50 µM) |
| 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) | n-decyl chain at C3 (Compound 11) | 42.4 | 25.2 | 25.1 |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | Compound 27 | 32.7 - 45.8 | 32.7 - 45.8 | 32.7 - 45.8 |
Anti-inflammatory Activity
The anti-inflammatory potential of coumarin derivatives has been investigated using the carrageenan-induced paw edema model in rats. Certain analogs have shown a significant reduction in inflammation, with efficacy comparable to or exceeding that of the standard drug, indomethacin.
| Compound Class | Time Post-Carrageenan | % Inhibition of Paw Edema |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones (Compound 4) | 3 hours | 44.05% |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones (Compound 8) | 3 hours | 38.10% |
| Coumarin | 3 - 5 hours | Effective at 5, 10, 20 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Serotonin 5-HT1A Receptor Binding Assay
This assay determines the affinity of a compound for the 5-HT1A receptor through competitive binding with a radiolabeled ligand.
1. Membrane Preparation:
-
Membranes are prepared from CHO-K1 cells stably transfected with the human 5-HT1A receptor.
-
The cells are homogenized in an ice-cold assay buffer (50 mM Tris, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid).
2. Binding Assay:
-
The assay is performed in a 96-well microplate.
-
Each well contains the test compound at various concentrations, a fixed concentration of the radioligand [3H]-8-OH-DPAT (final concentration 1 nM), and the prepared cell membranes (10 µg protein per well).
-
Non-specific binding is determined in the presence of a high concentration of serotonin (10 µM).
-
The plate is incubated for 60 minutes at 27 °C.
3. Data Analysis:
-
The radioactivity is measured using a scintillation counter.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[7]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell viability.
1. Cell Seeding:
-
Cancer cells (e.g., K562, LS180, MCF-7) are seeded in 96-well plates at a density of 1,500–3,000 cells per well and incubated for 24 hours.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compounds (typically ranging from 6.25 to 100 µM) and incubated for 48-96 hours.
3. MTT Addition and Incubation:
-
20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours.
4. Formazan Solubilization:
-
The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.
5. Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]
Carrageenan-Induced Paw Edema
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.
1. Animal Model:
-
The study is conducted on rats.
2. Compound Administration:
-
The test compounds or a reference drug (e.g., indomethacin) are administered to the animals, typically via intraperitoneal injection.
3. Induction of Edema:
-
After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
The volume of the paw is measured at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.
5. Data Analysis:
-
The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.[9][10]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.2. In-Vitro Cytotoxicity Study (MTT Assay) [bio-protocol.org]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Bioactivity of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated bioactivity of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry. By presenting key experimental data, detailed protocols, and insightful visualizations, this document aims to facilitate a deeper understanding of its therapeutic potential and position it against relevant alternatives.
At a Glance: Bioactivity Profile
This compound, a derivative of hymecromone (7-hydroxy-4-methylcoumarin), serves as a versatile scaffold in the synthesis of various pharmacologically active agents. While extensive research has focused on its derivatives, the inherent bioactivity of the parent compound is a subject of growing interest. This guide consolidates available data on its antioxidant, anti-inflammatory, and enzyme inhibitory properties, offering a comparative perspective with established compounds.
Comparative Analysis of Bioactivities
To provide a clear and objective comparison, the following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| This compound | DPPH Radical Scavenging | Data Not Available | Quercetin | ~5-20 |
| Hymecromone (7-hydroxy-4-methylcoumarin) | DPPH Radical Scavenging | Data Not Available | Ascorbic Acid | ~5-10 |
Table 2: Anti-inflammatory Activity
| Compound | Assay | % Inhibition | Dose | Reference Compound | % Inhibition | Dose |
| This compound | Carrageenan-induced Paw Edema | Data Not Available | - | Indomethacin | ~40-50% | 10 mg/kg |
| Derivatives of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one | Carrageenan-induced Paw Edema | Up to 44.05% | - | Indomethacin | - | - |
Note: Although direct data for the title compound is limited, derivatives have shown significant anti-inflammatory effects in vivo.[1]
Table 3: Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC50 / Ki | Reference Compound | IC50 / Ki |
| 6-Acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | Hyaluronan Secretion | 17.74 ± 10.55 µM | 4-Methylumbelliferone | 8.68 ± 1.6 µM |
| Derivatives of this compound | 5-HT1A Receptor | Ki = 0.57 - 0.78 nM | 8-OH-DPAT | Ki = 0.25 nM |
| Coumarin-Chalcone Hybrids | Monoamine Oxidase B (MAO-B) | IC50 = 0.76 µM | - | - |
| Psoralen (a furanocoumarin) | Acetylcholinesterase (AChE) | IC50 = 370 µg/mL | Rivastigmine | IC50 = 32 µg/mL |
Note: The data for hyaluronan secretion inhibition is for a closely related analog.[2] The data for 5-HT1A receptor and MAO-B inhibition are for derivatives of the title compound. The data for AChE inhibition is for a related coumarin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the bioactivity of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test and standard solutions: Dissolve the test compound (this compound) and a standard antioxidant (e.g., quercetin or ascorbic acid) in methanol to prepare a series of concentrations.
-
Reaction: To 1 mL of each concentration of the sample and standard solutions, add 2 mL of the DPPH solution. A blank is prepared with 1 mL of methanol and 2 mL of DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animals: Use adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g.
-
Grouping: Divide the animals into at least three groups: a control group, a standard group (e.g., receiving indomethacin, 10 mg/kg), and a test group (receiving this compound at various doses).
-
Drug Administration: Administer the vehicle (e.g., saline or 0.5% carboxymethyl cellulose), standard drug, or test compound orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
Enzyme Inhibitory Activity: Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, which is a key target in the treatment of Alzheimer's disease.
Principle: The assay is based on the Ellman's method. Acetylcholinesterase hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Protocol:
-
Reagents: Prepare phosphate buffer (pH 8.0), DTNB solution, ATCI solution, and a solution of acetylcholinesterase enzyme.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB, and the test compound (this compound) or a standard inhibitor (e.g., galantamine) at various concentrations.
-
Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for 15 minutes at 25°C.
-
Initiation of Reaction: Add the substrate ATCI to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Calculation: The percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [(Rate of Blank - Rate of Sample) / Rate of Blank] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The bioactivity of this compound and its derivatives can be attributed to their interaction with various cellular signaling pathways.
Anti-inflammatory Pathway
The anti-inflammatory effects of coumarin derivatives are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Neuroprotective Pathway (Hypothetical)
Based on the reported inhibition of acetylcholinesterase and monoamine oxidase by coumarin derivatives, a potential neuroprotective mechanism can be proposed.
References
A Comparative Guide to the Cross-Reactivity of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one with Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic cross-reactivity of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative. The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential for off-target effects and in the design of more specific enzyme assays.
Summary of Cross-Reactivity Data
Quantitative data on the cross-reactivity of this compound with a broad panel of enzymes is limited in publicly available literature. However, studies on structurally similar coumarin derivatives provide valuable insights into its potential off-target interactions. The following table summarizes the available quantitative data for closely related compounds.
| Compound/Derivative | Enzyme/Target | IC50/Ki | Notes |
| 6-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one | Hyaluronan Synthase (HAS) | 42.52 ± 21.28 µM | This compound is structurally very similar to the target molecule, differing by a phenyl group at position 4 instead of a methyl group. The data indicates inhibition of hyaluronan production.[1] |
| 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | Hyaluronan Synthase (HAS) | 17.74 ± 10.55 µM | This derivative shows slightly higher activity against hyaluronan production compared to the 4-phenyl derivative.[1] |
| Derivatives of 4-Hydroxycoumarin | Carbonic Anhydrase-II | IC50 values of 263 ± 0.3 µM and 456 ± 0.1 µM | Two different derivatives of 4-hydroxycoumarin showed inhibitory activity against carbonic anhydrase-II.[2] |
| Coumarin-piperazine derivatives | Acetylcholinesterase | Not specified | Described as acetylcholinesterase inhibitors, though quantitative data was not provided in the reviewed literature.[3] |
Qualitative Observations on Potential Cross-Reactivity:
-
Esterases: Due to the presence of an acetyl group, it is highly probable that this compound can be hydrolyzed by various esterases. Its parent compound, hymecromone (4-methylumbelliferone), is a well-known fluorogenic substrate for esterase activity assays.
-
UDP-glucuronosyltransferases (UGTs): Hymecromone is known to be a competitive substrate for UGTs. This suggests that this compound may also interact with this class of enzymes.
-
α-Amylase and α-Glucosidase: Various coumarin derivatives have been investigated for their inhibitory effects on these carbohydrate-metabolizing enzymes. This suggests a potential for cross-reactivity.
-
Serotonin and Dopamine Receptors: Derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin have been synthesized and evaluated for their affinity to serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors, indicating potential interactions with these non-enzyme protein targets.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the potential interaction of the compound with a key signaling pathway and a general workflow for assessing enzyme inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.
Protocol 1: General Enzyme Inhibition Assay (Fluorometric)
This protocol is suitable for enzymes where a fluorogenic substrate based on the 4-methylumbelliferone (4-MU) scaffold is available (e.g., esterases, phosphatases, glycosidases).
1. Materials and Reagents:
-
Purified enzyme of interest
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate for esterase activity)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving the test compound)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.
-
Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the enzyme solution.
-
Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: α-Amylase Inhibition Assay (Colorimetric)
1. Materials and Reagents:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9 with 6.7 mM NaCl)
-
This compound (test compound)
-
Dinitrosalicylic acid (DNS) color reagent
-
Acarbose (positive control inhibitor)
-
96-well microplate
-
Microplate reader with absorbance detection at 540 nm
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO and serial dilutions in the assay buffer.
-
Prepare a working solution of α-amylase in the assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the starch solution to each well of the microplate.
-
Add the serially diluted test compound to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding a fixed volume of the α-amylase solution to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the DNS color reagent.
-
-
Color Development and Measurement:
-
Heat the plate in a boiling water bath for 5-10 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of reducing sugars produced.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Protocol 3: α-Glucosidase Inhibition Assay (Colorimetric)
1. Materials and Reagents:
-
Yeast α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
This compound (test compound)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
Acarbose (positive control inhibitor)
-
96-well microplate
-
Microplate reader with absorbance detection at 405 nm
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO and serial dilutions in the phosphate buffer.
-
Prepare a working solution of α-glucosidase in the phosphate buffer.
-
Prepare a working solution of pNPG in the phosphate buffer.
-
-
Assay Setup:
-
Add a fixed volume of the α-glucosidase solution to each well of the microplate.
-
Add the serially diluted test compound to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding a fixed volume of the pNPG solution to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the sodium carbonate solution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Disclaimer: The information provided in this guide is based on currently available scientific literature. The cross-reactivity profile of this compound may not be limited to the enzymes discussed. It is recommended that researchers perform comprehensive in-house screening against a relevant panel of enzymes to fully characterize its specificity.
References
Comparative Analysis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives: A Guide to Structure-Activity Relationships
An In-depth Review of Synthetic Derivatives and Their Biological Activities
Derivatives of 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of these derivatives, focusing on their structure-activity relationships (SAR) in key biological areas, including anti-inflammatory, antimicrobial, and central nervous system activities. The information is intended for researchers, scientists, and professionals in drug development to facilitate the design of novel therapeutic agents.
Quantitative Biological Activity Data
The biological activity of various this compound derivatives is summarized below. The data highlights the impact of different substituents on their efficacy as anti-inflammatory agents and serotonin receptor ligands.
| Compound ID | Modification | Biological Activity | Assay | IC50 / Ki (nM) | Reference |
| Parent | 6-acetyl-7-hydroxy-4-methylcoumarin | - | - | - | [1][2] |
| 4 | 7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy} | 5-HT1A Receptor Affinity | Radioligand Binding | 0.78 | [1][2] |
| 7 | 7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy} | 5-HT1A Receptor Affinity | Radioligand Binding | 0.57 | [1][2] |
| 8-OH-DPAT | (Standard Agonist) | 5-HT1A Receptor Affinity | Radioligand Binding | 0.25 | [1][2] |
| COU C2 | Chalcone derivative (p-hydroxy) | Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction | [3] |
| COU C5 | Chalcone derivative (p-nitro) | Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction | [3] |
| Indomethacin | (Standard Drug) | Anti-inflammatory | Carrageenan-induced paw edema | - | [3] |
Structure-Activity Relationship (SAR) Insights
The biological activities of this compound derivatives are significantly influenced by the nature and position of their substituents.
For 5-HT1A Receptor Affinity:
-
Piperazine Moiety: The introduction of an arylpiperazine group connected to the 7-hydroxy position via a butoxy linker is a key structural feature for high affinity to the 5-HT1A receptor.[1][2]
-
Substitution on the Phenyl Ring of Piperazine: The presence of electron-withdrawing groups, such as bromine or chlorine, on the phenyl ring of the piperazine moiety enhances the affinity for the 5-HT1A receptor. For instance, compound 7 with a 2-chlorophenyl group (Ki = 0.57 nM) and compound 4 with a 3-bromophenyl group (Ki = 0.78 nM) demonstrated excellent activity, comparable to the standard agonist 8-OH-DPAT (Ki = 0.25 nM).[1][2]
For Anti-inflammatory Activity:
-
Chalcone Formation: Conversion of the 6-acetyl group into a chalcone moiety has been shown to impart significant anti-inflammatory properties.[3]
-
Substitution on the Chalcone Phenyl Ring: The presence of a hydroxyl or nitro group at the para position of the phenyl ring of the chalcone derivative (compounds COU C2 and COU C5 ) leads to a significant reduction in paw edema in the carrageenan-induced rat paw edema model.[3]
The following diagram illustrates the key structure-activity relationships for the this compound scaffold.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Synthesis of 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one (Intermediate A)
The synthesis of the piperazine derivatives commences with the alkylation of the parent compound. 6-acetyl-7-hydroxy-4-methylchromen-2-one is reacted with dibromobutane in acetonitrile in the presence of potassium iodide and potassium carbonate.[1][2] This reaction introduces the 4-bromobutoxy linker at the 7-hydroxy position, creating the key intermediate for subsequent reactions with various arylpiperazines.[1][2] Microwave irradiation can be employed to improve reaction yield and reduce reaction time.[2]
Synthesis of Piperazine Derivatives (e.g., Compounds 4 and 7)
The intermediate, 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one, is then reacted with the appropriate arylpiperazine (e.g., 4-(3-bromophenyl)piperazine or 4-(2-chlorophenyl)piperazine) in acetonitrile with potassium iodide and potassium carbonate.[1][2] The reaction progress is monitored using thin-layer chromatography (TLC), and the final products are purified by column chromatography.[1]
Synthesis of Chalcone Derivatives (e.g., COU C2 and COU C5)
To a mixture of 6-acetyl-7-hydroxy-4-methylcoumarin and an appropriate aromatic aldehyde (e.g., p-hydroxybenzaldehyde or p-nitrobenzaldehyde) in methanol, a 40% aqueous solution of sodium hydroxide is added with constant stirring.[3] The reaction mixture is then acidified with 2N HCl, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the desired chalcone derivative.[3]
In Vitro 5-HT1A Receptor Binding Assay
The affinity of the synthesized compounds for the 5-HT1A receptor is determined through radioligand binding assays. This is a standard method used to measure the interaction of a ligand with its receptor. The specific details of the protocol, including the radioligand used and the source of the receptor preparation, are crucial for reproducibility and are typically detailed in the primary literature.[1][2]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The anti-inflammatory activity of the chalcone derivatives is evaluated using the carrageenan-induced rat paw edema model.[3] This is a widely accepted acute inflammation model. A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema. The test compounds are administered orally, and the paw volume is measured at various time points after carrageenan injection to determine the percentage inhibition of edema compared to a control group.[3][4]
The workflow for the synthesis and evaluation of these coumarin derivatives is depicted in the following diagram.
References
Benchmarking 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Comparative Guide for Enzyme Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of known inhibitors against their respective enzyme targets. This data provides a quantitative benchmark for assessing the potential efficacy of novel compounds like 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one.
Table 1: Benchmarking against known Acetylcholinesterase (AChE) Inhibitors
| Inhibitor | Target Enzyme | IC50 Value |
| Donepezil | Acetylcholinesterase | 1.82 µM[1] |
| Tacrine | Acetylcholinesterase | 135.0 nM[2] |
| Galantamine | Acetylcholinesterase | Competitive inhibitor[3] |
| Rivastigmine | Acetylcholinesterase & Butyrylcholinesterase | - |
| Coumarin Derivatives (General) | Acetylcholinesterase | Various derivatives show activity in the nanomolar to micromolar range[1][4] |
Discussion: The coumarin scaffold is a recurring motif in the design of AChE inhibitors. Various derivatives have demonstrated potent inhibitory activity, often in the low micromolar to nanomolar range.[1][4] For instance, certain coumaryl-thiazole derivatives have exhibited IC50 values as low as 43 nM.[4] The inhibitory potential of these compounds is often attributed to their ability to interact with key residues within the active site gorge of AChE. Given that this compound shares the core coumarin structure, it represents a promising candidate for AChE inhibition, warranting further experimental investigation.
Table 2: Benchmarking against known Monoamine Oxidase (MAO) Inhibitors
| Inhibitor | Target Enzyme | IC50 Value |
| Clorgyline | MAO-A | Selective Inhibitor |
| Selegiline | MAO-B | Selective Inhibitor |
| Tranylcypromine | MAO-A & MAO-B | Non-selective Inhibitor |
| Coumarin-Chalcone Hybrids | MAO-B | Submicromolar to micromolar range (e.g., 0.76 µM for ChC4)[5] |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 µM |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 µM |
Discussion: Coumarin derivatives have been explored as inhibitors of both MAO-A and MAO-B.[5] Notably, strategic modifications to the coumarin ring can modulate both potency and selectivity. For example, certain coumarin-chalcone hybrids have demonstrated selective, sub-micromolar inhibition of MAO-B.[5] The structurally related 5-hydroxy-2-methyl-chroman-4-one has shown inhibitory activity against both MAO-A and MAO-B in the low micromolar range. These findings suggest that this compound is a compound of interest for MAO inhibition studies.
Table 3: Benchmarking against known Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
| Inhibitor | Target Enzyme | IC50 Value |
| Suramin | PTP1B | - |
| Vanadate | PTP1B | General PTP inhibitor[6] |
| Ursolic Acid | PTP1B | 26.5 µM (allosteric inhibitor)[7] |
| Thioxothiazolidinone Derivative (Compound 1) | PTP1B | Competitive inhibitor[8] |
Discussion: While specific PTP1B inhibitory data for this compound is not available, the pursuit of non-peptidic, cell-permeable PTP1B inhibitors is an active area of research for the treatment of type 2 diabetes and obesity. The discovery of uncharged heterocyclic inhibitors, such as thioxothiazolidinone derivatives, highlights the potential for small molecules to effectively target this enzyme.[8] The structural features of this compound make it a candidate for screening against PTP1B.
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), which is detected at 412 nm.
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepared fresh)
-
AChE enzyme solution
-
Test compound (this compound) and known inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO) Inhibition Assay (Kynuramine Assay)
This is a fluorometric assay used to determine the activity of both MAO-A and MAO-B.
Principle: Kynuramine, a non-fluorescent substrate, is oxidized by MAO to an unstable aldehyde intermediate, which spontaneously cyclizes to form the highly fluorescent product, 4-hydroxyquinoline. The increase in fluorescence is proportional to MAO activity.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Kynuramine dihydrobromide stock solution (10 mM in purified water)
-
Recombinant human MAO-A and MAO-B enzymes
-
Selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) and test compound dissolved in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions: Dilute the enzyme and kynuramine stock solutions to the desired concentrations in potassium phosphate buffer.
-
Plate Setup:
-
Blank: 50 µL buffer.
-
Control (100% activity): 45 µL enzyme solution + 5 µL solvent.
-
Test Sample: 45 µL enzyme solution + 5 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the enzyme solution and test compound/solvent to the wells. Mix gently and pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add 50 µL of the kynuramine working solution to all wells.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity with excitation at ~310-320 nm and emission at ~380-400 nm.
-
Data Analysis: The percentage of inhibition is calculated as: % Inhibition = [1 - (Fluorescence of Test Sample - Fluorescence of Blank) / (Fluorescence of Control - Fluorescence of Blank)] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay (pNPP Assay)
This is a colorimetric assay for measuring the activity of PTP1B.
Principle: PTP1B dephosphorylates the substrate p-nitrophenyl phosphate (pNPP), producing the yellow-colored product p-nitrophenol (pNP), which can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) stock solution (100 mM in deionized water)
-
Recombinant human PTP1B enzyme
-
Test compound and known inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
-
Stop Solution (e.g., 1 M NaOH)
Procedure:
-
Prepare Working Solutions: Dilute the PTP1B enzyme and pNPP stock solution in the assay buffer to the desired concentrations.
-
Plate Setup:
-
Blank: 50 µL assay buffer.
-
Control (100% activity): 40 µL assay buffer + 5 µL enzyme solution + 5 µL solvent.
-
Test Sample: 40 µL assay buffer + 5 µL enzyme solution + 5 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the assay buffer, enzyme, and test compound/solvent to the wells. Mix and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Add 50 µL of the pNPP working solution to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated as: % Inhibition = [1 - (Absorbance of Test Sample - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
To provide a visual context for the mechanism of action of acetylcholinesterase inhibitors, the following diagram illustrates the cholinergic signaling pathway.
References
- 1. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular inhibition of protein tyrosine phosphatase 1B by uncharged thioxothiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Coumarin Activity
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one belongs to the coumarin class of compounds, which are known to exhibit a wide range of pharmacological effects. The primary activities investigated for coumarin derivatives in vivo include anti-inflammatory and antidepressant-like effects. The core structure of this compound has been used as a scaffold for the synthesis of various derivatives with potential therapeutic applications, particularly targeting the central nervous system. For instance, derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin have been synthesized and evaluated for their affinity to serotonin receptors, suggesting a potential for antidepressant or anxiolytic activity.
Comparative Anti-Inflammatory Activity
While specific in vivo anti-inflammatory data for this compound is unavailable, studies on related coumarin derivatives demonstrate their potential in mitigating inflammation. The carrageenan-induced paw edema model in rodents is a standard and widely used assay for screening acute anti-inflammatory activity.
Alternative Compounds and Experimental Data
The following table summarizes the anti-inflammatory activity of a representative coumarin derivative compared to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
| Compound | Animal Model | Dose | Time (hours) | % Inhibition of Edema | Reference |
| Coumarin Derivative (Hypothetical) | Rat | 10 mg/kg | 3 | 45% | N/A |
| Indomethacin | Rat | 10 mg/kg | 3 | 50-60% | N/A |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the methodology for assessing the in vivo anti-inflammatory effects of a test compound.
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Groups:
-
Control group (vehicle)
-
Test compound group(s) (various doses)
-
Standard drug group (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
The basal paw volume of each rat is measured using a plethysmometer.
-
The test compound, standard drug, or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway in Inflammation
A Comparative Analysis of Synthesis Methods for 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
For researchers and drug development professionals, the efficient synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a key coumarin derivative, is of significant interest due to its potential applications in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to inform methodological selection.
The synthesis of this compound is predominantly achieved through two main strategies: a two-step approach involving the synthesis of a coumarin precursor followed by acylation, and a more direct one-step condensation. This guide will focus on the comparative analysis of the following methods:
-
Two-Step Synthesis: Pechmann condensation of resorcinol and ethyl acetoacetate to yield 7-hydroxy-4-methylcoumarin, followed by Friedel-Crafts acylation.
-
One-Step Synthesis: Direct Pechmann condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate.
Data Presentation
The following table summarizes the quantitative data for the two primary synthesis methods, providing a clear comparison of their key parameters.
| Method | Starting Materials | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) | Notes |
| Two-Step Synthesis | ||||||
| Step 1: Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Conc. H₂SO₄ | 18-22 hours | 5 - Room Temp | 80-88% | Conventional heating method. |
| Resorcinol, Ethyl acetoacetate | Amberlyst-15 | 100 minutes | 110 | ~95% | Solvent-free conditions with a reusable solid acid catalyst.[1] | |
| Resorcinol, Ethyl acetoacetate | Nano-crystalline sulfated-zirconia (Microwave) | 15 minutes | 150 | 99% | Microwave-assisted synthesis offering rapid reaction and high yield.[2][3] | |
| Step 2: Friedel-Crafts Acylation | 7-hydroxy-4-methylcoumarin, Acetyl chloride | Aluminum chloride | ~45 minutes | 160-165 | ~70% (of 6-acetyl isomer in a mixture) | Yields a mixture of 6-acetyl and 8-acetyl isomers, requiring purification.[2] |
| One-Step Synthesis | ||||||
| Pechmann Condensation | 2,4-dihydroxyacetophenone, Ethyl acetoacetate | POCl₃ | 7 days | Room Temp | Not explicitly stated | A direct route to the final product.[4] |
Experimental Protocols
Method 1: Two-Step Synthesis
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation using Amberlyst-15)
-
Procedure: In a round-bottom flask, combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, 10 mol%). Heat the mixture in an oil bath at 110°C with continuous stirring for 100 minutes. The progress of the reaction should be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration. The catalyst can be washed with ethyl acetate for reuse. The filtrate is then cooled to induce crystallization of the 7-hydroxy-4-methylcoumarin product, which can be further purified by recrystallization from ethanol.[1]
-
Expected Yield: Approximately 95%.[1]
Step 2: Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin (Friedel-Crafts Acylation)
-
Procedure: In a suitable flask, a mixture of 7-hydroxy-4-methylcoumarin (26.4 g), aluminum chloride (76.1 g), and sodium chloride (9.5 g) is prepared and shaken. The flask is then immersed in an oil bath, and the temperature is raised to 150°C. After maintaining the temperature at 150°C for 15 minutes, the melt is heated to 160°C. Acetyl chloride (11.8 ml) is added dropwise to the stirred melt over approximately 30 minutes. The reaction mixture is held at 160-165°C for an additional 15 minutes and then poured into 1000 ml of water with stirring. The resulting solid is collected by filtration, washed with water until chloride-free, and dried. This solid contains a mixture of 4-methyl-7-hydroxy-8-acetyl-coumarin (approx. 70%) and 4-methyl-7-hydroxy-6-acetyl-coumarin (approx. 30%).[2]
-
Purification: The separation of the 6-acetyl and 8-acetyl isomers can be achieved by fractional crystallization or column chromatography.
Method 2: One-Step Synthesis (Pechmann Condensation)
-
Procedure: The synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin can be achieved in a single step via the Pechmann condensation of 2,4-dihydroxyacetophenone and ethyl acetoacetate.[4] In a typical procedure, 2,4-dihydroxyacetophenone is reacted with ethyl acetoacetate in the presence of a condensing agent such as phosphorus oxychloride (POCl₃) in a suitable solvent like nitrobenzene. The reaction mixture is stirred at room temperature for an extended period (e.g., 7 days) to allow for the condensation and cyclization to occur. The product is then isolated and purified.[4]
-
Note: While this method offers a more direct route, the reported reaction time is significantly longer than the two-step microwave-assisted method.
Mandatory Visualization
Caption: Comparative workflow of the two-step versus one-step synthesis of this compound.
Caption: Generalized experimental workflow for coumarin synthesis.
Concluding Remarks
The choice between the two primary synthetic routes for this compound depends on the specific requirements of the researcher.
The two-step synthesis offers flexibility and potentially higher overall yields, especially when employing modern catalytic and microwave-assisted techniques for the initial Pechmann condensation. However, the subsequent Friedel-Crafts acylation presents a significant challenge in terms of regioselectivity, often leading to a mixture of isomers that necessitates careful purification.
The one-step Pechmann condensation with 2,4-dihydroxyacetophenone provides a more direct and atom-economical approach to the target molecule. While the reported conventional method involves a lengthy reaction time, optimization with microwave irradiation or more efficient catalysts could significantly improve its efficiency.
For rapid synthesis with high yield of the coumarin core, the microwave-assisted Pechmann condensation of resorcinol is highly effective. However, for direct and selective synthesis of the final 6-acetylated product, further optimization of the one-step Pechmann condensation of 2,4-dihydroxyacetophenone is a promising area for future research. Researchers should carefully consider the trade-offs between reaction time, yield, and purification efforts when selecting a synthesis method.
References
A Guide to Reproducible Research with 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Protocols and Comparative Data
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comprehensive overview of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a versatile coumarin derivative, with a focus on establishing reproducible experimental frameworks. By offering detailed protocols for its synthesis and key biological assays, alongside comparative performance data, this document serves as a vital resource for ensuring consistency and reliability in your research.
Synthesis of the Core Compound
The foundation of any reproducible experiment is the purity and characterization of the starting material. This compound can be reliably synthesized through established chemical reactions. One common method is the Pechmann reaction followed by a Fries rearrangement.[1] The starting coumarin, 7-hydroxy-4-methylcoumarin, is often synthesized by reacting resorcinol and ethyl acetoacetate.[2] The subsequent acetylation is typically carried out using glacial acetic acid in the presence of a catalyst like zinc chloride.[2]
To ensure the purity of the final compound, standard characterization techniques such as 1H NMR, 13C NMR spectroscopy, and HRMS spectrometry are essential.[3]
Comparative Analysis 1: Anti-Inflammatory Activity
Coumarin derivatives are well-documented for their anti-inflammatory properties.[4][5] Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Nrf2 pathways.[4][6][7] The activation of the Nrf2/Keap1 signaling pathway can lead to the suppression of NF-κB, which is a primary transcription factor for generating pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][7]
Performance Comparison
The anti-inflammatory potential of novel coumarin derivatives is often evaluated against standard non-steroidal anti-inflammatory drugs (NSAIDs). The data below, derived from studies on various 6-substituted coumarin analogs, illustrates their efficacy in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.
| Compound/Drug | Time after Carrageenan | % Inhibition of Edema | Reference |
| Indomethacin (Standard) | 1 h | 26.19% | [8] |
| 3 h | 38.10% | [8] | |
| Coumarin Derivative 4 | 1 h | 40.48% | [8] |
| 3 h | 44.05% | [8] | |
| Coumarin Derivative 8 | 1 h | 23.81% | [8] |
| 3 h | 38.10% | [8] | |
| Coumarin Derivative 9 | 1 h | 35.71% | [8] |
| 3 h | 28.57% | [8] |
Note: The specific compound this compound was not tested in this specific study, but the data for related derivatives (6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones) demonstrate the high potential of this structural class, with some derivatives outperforming the standard drug, Indomethacin.[8]
Standard Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol outlines a reproducible method for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[9][10]
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).[10]
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.[9][10]
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.[10]
-
Griess Reaction:
-
Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[9]
-
Cytotoxicity Control (MTT Assay): It is critical to perform a parallel assay, such as the MTT assay, to ensure that the observed reduction in NO is not due to compound-induced cell death.[9]
Comparative Analysis 2: Antimicrobial Activity
Coumarin and its derivatives have demonstrated a broad spectrum of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi.[5][11] The proposed mechanisms of action include the disruption of microbial cell membranes and the inhibition of essential enzymes.[12]
Performance Comparison
The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The tables below present MIC values for various coumarin derivatives against common pathogens, compared to standard antibiotics.
Table 1: Antibacterial Activity of Coumarin Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Ciprofloxacin (Standard) | ~1 | ~2 | ~1 | ~1 | [13] |
| 7-hydroxy-4-methylcoumarin derivative 1 | 62.5 - 125 | 15.62 - 31.25 | 62.5 - 125 | 15.62 - 31.25 | [12] |
| Coumarin-triazole derivative | 9-12 | - | 9-16 | 9-16 | [14] |
| Coumarin thio-triazole salt | 8-32 | 8-32 | 8-32 | - | [14] |
Table 2: Antifungal Activity of Coumarin Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| Fluconazole (Standard) | 0.25 - 2 | 16 - 64 | [1] |
| Coumarin-thiosemicarbazone derivative | 100 - 250 | - | [13] |
| Coumarin bis(formyl pyrazole) derivative | 6.25 - 75 | 6.25 - 75 | [1] |
Standard Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[15][16] The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]
-
Preparation of Compound Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16] This can be assessed visually or with a plate reader.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. mdpi.com [mdpi.com]
- 7. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pure.tue.nl [pure.tue.nl]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. woah.org [woah.org]
A Comparative Guide to Coumarin-Based Fluorophores: 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the fluorescent properties of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one and other commonly used coumarin-based fluorophores. Coumarins are a versatile class of fluorophores widely employed in various biological and drug discovery applications due to their sensitivity to the local environment and relatively small size. Understanding the distinct photophysical characteristics of different coumarin derivatives is crucial for selecting the optimal probe for specific experimental needs.
While detailed photophysical data for this compound is not extensively available in the public domain, this guide compiles the known properties of structurally similar and functionally relevant fluorophores to provide a valuable comparative reference.
Quantitative Photophysical Data
The following table summarizes key photophysical parameters for selected coumarin-based fluorophores. These values are essential for designing fluorescence-based experiments, including microscopy, flow cytometry, and high-throughput screening assays.
| Fluorophore | Common Name/Analog | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φ) | Photostability |
| This compound | - | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Coumarin dyes generally exhibit moderate photostability. |
| 7-Hydroxy-4-methylcoumarin | 4-Methylumbelliferone, HMC | ~360 (in ethanol) | ~450 (in ethanol) | ~19,000 (in ethanol) | ~0.5 (in ethanol) | Moderate |
| Alexa Fluor™ 350 | - | 346 | 442 | 19,000 | 0.78 | High |
| 7-Amino-4-methylcoumarin | AMC | 350 | 450 | 19,000 | 0.61 | Moderate |
Note: Photophysical properties of fluorophores are highly dependent on their microenvironment, including solvent polarity, pH, and binding to macromolecules. The values presented here are for comparative purposes and may vary under different experimental conditions.
Experimental Protocols
Accurate determination of the photophysical properties of fluorophores is critical for their effective application. Below are standardized methodologies for key experiments.
Determination of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.
Protocol:
-
Solution Preparation: Prepare a dilute solution of the fluorophore (e.g., 1-10 µM) in a suitable solvent (e.g., ethanol, methanol, or phosphate-buffered saline).
-
Absorbance Measurement: Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the solution across a relevant wavelength range (e.g., 250-500 nm). The wavelength at which the highest absorbance is recorded is the λabs.
-
Emission Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λabs and scan the emission wavelengths over a range that captures the entire emission profile (e.g., 400-600 nm). The wavelength with the highest fluorescence intensity is the λem.
Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capacity of the fluorophore at a specific wavelength.
Protocol:
-
Serial Dilutions: Prepare a series of solutions of the fluorophore with known concentrations in a specific solvent.
-
Absorbance Measurement: Measure the absorbance of each solution at the λabs using a spectrophotometer.
-
Beer-Lambert Law: Plot absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield
Objective: To measure the efficiency of the fluorescence process.
Protocol (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties to the sample (e.g., quinine sulfate in 0.1 M H2SO4 for blue-emitting dyes).
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: Measure the integrated fluorescence intensity of each solution using a spectrofluorometer, exciting both the sample and the standard at the same wavelength.
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Experimental Workflow: Synthesis of a this compound Derivative for Serotonin Receptor Binding Assays
The following diagram illustrates a typical workflow for the synthesis of a fluorescent ligand derived from this compound, designed for use in 5-HT1A serotonin receptor binding assays. Such fluorescent ligands are valuable tools in drug discovery for screening and characterizing receptor-ligand interactions.
This workflow demonstrates the chemical modification of the parent coumarin structure to introduce a linker and a pharmacophore (the arylpiperazine moiety) that targets the serotonin receptor. The resulting fluorescent ligand can then be used in binding assays to quantify its affinity for the receptor, providing valuable data for drug development.
Safety Operating Guide
Navigating the Disposal of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS No. 16555-98-9), it is imperative to handle this compound as a hazardous material of unknown toxicity.[1][2][3][4][5] This guide provides a step-by-step protocol for its safe disposal, ensuring compliance with general laboratory waste management regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol is based on standard practices for managing chemical waste where specific hazards have not been fully characterized.
1. Waste Classification and Segregation:
-
Do not mix this compound with other waste streams unless compatibility is certain. Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
2. Waste Collection and Containment:
-
Collect waste in a designated, leak-proof container that is chemically compatible with the compound. The original container is often a suitable choice.
-
Ensure the container is in good condition with a secure, tightly closing lid.
-
Do not overfill the container; leave adequate headspace for vapor expansion.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "16555-98-9".
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or heat.
-
Ensure secondary containment is used to capture any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[6]
-
Provide them with all the information from the waste label.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
6. Decontamination:
-
Thoroughly decontaminate any surfaces, glassware, or equipment that came into contact with the compound. A recommended cleaning agent is soap and water, followed by a rinse with an appropriate solvent like ethanol if necessary.
-
Dispose of all contaminated materials, including PPE, as hazardous waste in the same designated container.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key physical and chemical properties that inform safe handling and storage decisions.
| Property | Value | Source |
| Molecular Formula | C12H10O4 | [7][8] |
| Molecular Weight | 218.209 g/mol | [7][8] |
| Physical State | Solid | N/A |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of a chemical with unknown specific disposal procedures.
Caption: Disposal workflow for chemicals lacking specific SDS information.
References
- 1. benchchem.com [benchchem.com]
- 2. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. uttyler.edu [uttyler.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | C12H10O4 | CID 5977496 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in a laboratory setting.
Hazard Summary and Precautionary Data
While specific hazard data for this compound is limited, the parent compound, coumarin, is known to be toxic if swallowed and may cause skin sensitization.[1][2] Therefore, a precautionary approach is essential.
Quantitative Data Summary
| Property | Data | Source |
| Molecular Formula | C12H10O4 | [3] |
| Molecular Weight | 218.209 g/mol | [3] |
| Melting Point | 210 °C | [3] |
| Boiling Point | 439.8 °C at 760 mmHg | [3] |
| Flash Point | 176.7 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
| Acute Oral Toxicity (as Coumarin) | LD50 (Rat): 293 mg/kg | [1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is vital to minimize exposure when handling this compound.
| PPE Category | Specification | Citation |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [1][2] |
| Hand Protection | Nitrile rubber gloves with a thickness >0.11 mm and a breakthrough time of >480 minutes. | [1][2] |
| Body Protection | A laboratory coat is mandatory. Consider an impervious apron for larger quantities. | [1][4] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. | [5][6][7] |
Experimental Protocols: Handling and Storage
A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work within a designated area, such as a chemical fume hood, especially when handling the solid form to minimize inhalation of dust.[1] Cover work surfaces with absorbent, disposable pads.
-
Weighing and Transfer: Conduct all weighing and transfer of the powdered compound within a chemical fume hood.[1] Use dedicated spatulas or scoops. Handle the powder gently to avoid creating dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][5] Ensure that an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
The recommended storage temperature is between 2-8°C.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, absorbent pads, and weighing papers, in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, regional, and national regulations.
Emergency Procedures: Spill and Exposure
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, use a dry clean-up procedure to avoid generating dust.[6] Dampen with water to prevent dusting before sweeping.[6]
-
Clean-up: Carefully sweep or vacuum the spilled material into a labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Exposure Response:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical attention.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
If swallowed: Immediately call a poison center or doctor.[2][4] Do not induce vomiting.
Visual Workflow
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
